1-Benzoylpiperazine
描述
属性
IUPAC Name |
phenyl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354043 | |
| Record name | 1-Benzoylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13754-38-6 | |
| Record name | 1-Benzoylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzoylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for 1-benzoylpiperazine, a crucial intermediate in the development of various pharmaceuticals. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and process development.
Primary Synthesis Pathway: Acylation of Piperazine (B1678402) with Benzoyl Chloride (Schotten-Baumann Reaction)
The most prevalent and industrially significant method for synthesizing this compound is the direct N-acylation of piperazine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The primary challenge is achieving selective mono-acylation, as the symmetric nature of piperazine can lead to the formation of the di-substituted byproduct, 1,4-dibenzoylpiperazine.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The free secondary amine of the piperazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., sodium hydroxide (B78521) or triethylamine) to yield the final this compound product and a salt (e.g., sodium chloride or triethylammonium (B8662869) chloride). The base is crucial for neutralizing the HCl generated, preventing it from protonating the starting piperazine and rendering it non-nucleophilic.
Caption: Schotten-Baumann reaction mechanism for this compound synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the acylation of piperazine derivatives.[1]
Materials:
-
Piperazine (1.0 eq)
-
Benzoyl chloride (1.0 - 1.1 eq)
-
Triethylamine (B128534) (2.2 eq) or 10% aqueous Sodium Hydroxide
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase).
-
Quenching: Once the reaction is deemed complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and HCl salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Alternative Synthesis Pathways
While the Schotten-Baumann approach is common, alternative methods offer advantages in specific contexts, such as avoiding the use of highly reactive acyl chlorides or simplifying mono-substitution.
Pathway 2: Amidation of Ethyl Benzoate (B1203000)
This method involves the reaction of piperazine with a less reactive carboxylic acid derivative, ethyl benzoate, at elevated temperatures.[2] This approach avoids the use of benzoyl chloride but requires more forcing conditions.
Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism, but it is generally slower than with acyl chlorides. The piperazine amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of ethoxide, a stronger base than chloride, is the rate-limiting step and is facilitated by high temperatures. The ethoxide is then protonated by another piperazine molecule or during workup.
Caption: Amidation of ethyl benzoate with piperazine mechanism.
Experimental Protocol Outline:
-
Combine piperazine and ethyl benzoate in a high-boiling aprotic solvent such as toluene (B28343) in a reaction vessel equipped for high-temperature reactions.[2]
-
Heat the mixture to 140-160 °C and maintain for several hours.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture.
-
The product can be purified by distillation or recrystallization from a suitable solvent mixture like toluene and petroleum ether.
Pathway 3: One-Pot Synthesis via In Situ Mono-protonation
To overcome the challenge of di-substitution, a one-pot method involving the in situ mono-protonation of piperazine has been developed.[3] By reacting piperazine with one equivalent of an acid, a piperazin-1-ium (B1237378) salt is formed. The protonated nitrogen is rendered non-nucleophilic, directing the acylation selectively to the free secondary amine.
Mechanism: The key to this pathway is the acid/base equilibrium of piperazine. The mono-protonated piperazine exists in equilibrium with the free base and the di-protonated form. The free base is the reactive species that undergoes acylation. As it is consumed, the equilibrium shifts to generate more free base from the mono-salt, ensuring a controlled, low concentration of the nucleophile, which favors mono-acylation.
Caption: Logical workflow for selective mono-acylation using protonation.
Experimental Protocol Outline:
-
Prepare the piperazine mono-salt solution by combining piperazine (1 eq) and piperazine dihydrochloride (B599025) (1 eq) in water.
-
In a separate flask, prepare the acylating agent. For example, by reacting the corresponding carboxylic acid with an activating agent like 1,1'-Carbonyldiimidazole (CDI).
-
Add the piperazine mono-salt solution to the activated acylating agent.
-
Stir vigorously at room temperature.
-
Workup involves washing with an organic solvent to remove any di-acylated byproduct, followed by basification of the aqueous layer and extraction of the desired mono-acylated product.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthesis pathways of this compound, providing a basis for comparison.
| Synthesis Pathway | Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Schotten-Baumann | Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 5 - 6 | 73 - 90 | |
| Schotten-Baumann | Benzoyl Chloride | Aq. NaOH | Water/Organic | RT | Not Specified | High | |
| Amidation | Ethyl Benzoate | None | Toluene | 140 - 160 | Not Specified | ~85 (after purification) | |
| In Situ Protonation | Benzoyl Chloride | None (Stoichiometric Acid) | Water/DCM | RT | 0.5 | High |
Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods. The data presented should be considered representative.
Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the Schotten-Baumann acylation of piperazine using benzoyl chloride being the most direct and widely used method. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential to maximize the yield of the desired mono-acylated product. Alternative methods, such as high-temperature amidation with esters or selective acylation of mono-protonated piperazine, offer valuable options for specific applications, potentially avoiding harsh reagents or improving selectivity. The choice of synthetic route will depend on factors such as scale, available starting materials, and the desired purity of the final product. This guide provides the foundational knowledge for researchers to select and optimize the most suitable pathway for their specific needs.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperazine (BZP) is a derivative of piperazine (B1678402) that serves as a significant chemical intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its role in the development of psychoactive agents, including anti-anxiety and antidepressant medications.[1] Its biological activity is attributed to its unique structure, featuring a piperazine ring, which allows for interaction with neurotransmitter systems.[1] Understanding the physicochemical properties of this compound is crucial for its application in drug design, formulation, and development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its potential signaling pathways.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These parameters are essential for predicting the compound's behavior in biological systems and for designing appropriate experimental and formulation strategies.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O | [2][3] |
| Molecular Weight | 190.25 g/mol | |
| Appearance | White to almost white crystalline powder | |
| Predicted Density | 1.115 ± 0.06 g/cm³ |
Table 2: Thermal and Acidity Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 61-68 °C | |
| Boiling Point | 207 °C at 10 mmHg; 145 °C at 0.05 mmHg | |
| Predicted pKa | 8.48 ± 0.10 |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | Soluble | |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | |
| Ethanol | 30 mg/mL |
Note on Water Solubility: There are conflicting reports regarding the water solubility of piperazine derivatives. While some sources indicate that this compound is soluble in water, others suggest that the parent compound, 1-Benzylpiperazine, is insoluble. The solubility of such compounds can be significantly influenced by pH due to the presence of the basic piperazine ring. It is likely that the solubility of this compound in aqueous solutions is pH-dependent.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in pharmaceutical research. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus (e.g., a Vernier Melt Station or a similar calibrated device).
-
The sample is heated at a controlled rate, typically with a rapid initial heating phase followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
For a pure substance, this range should be narrow (0.5-2 °C).
Determination of Boiling Point by Simple Distillation
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Protocol:
-
A sample of this compound is placed in a round-bottom flask.
-
A simple distillation apparatus is assembled, consisting of the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
-
The stable temperature at which the liquid is actively boiling and condensing is recorded as the boiling point.
-
It is crucial to note the atmospheric pressure at which the boiling point is measured, as it significantly affects the value. For distillation under reduced pressure (vacuum distillation), the pressure must be recorded.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.
Protocol:
-
An excess amount of solid this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a screw-capped vial).
-
The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
After equilibration, the mixture is allowed to stand to let the undissolved solid settle.
-
A sample of the supernatant is carefully removed, ensuring no solid particles are transferred. This can be achieved by filtration through a fine-pored filter (e.g., 0.22 µm) or by centrifugation followed by sampling of the clear supernatant.
-
The concentration of this compound in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
The solubility is expressed in units such as mg/mL or mol/L. To investigate pH-dependent solubility, this procedure is repeated using buffered aqueous solutions at different pH values.
Determination of pKa by Potentiometric Titration
The pKa is a measure of the acidity of a compound. For a basic compound like this compound, the pKa of its conjugate acid is determined.
Protocol:
-
A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette.
-
After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at which half of the base has been neutralized (i.e., at the half-equivalence point). For polyprotic bases like piperazine derivatives, multiple inflection points and pKa values may be observed. The dissociation constants are calculated from these data points.
Potential Signaling Pathways
This compound and its parent compound, benzylpiperazine (BZP), are known to interact with the central nervous system, primarily affecting the serotonergic and dopaminergic pathways. BZP has been shown to elevate extracellular levels of both dopamine (B1211576) and serotonin, leading to stimulant and psychoactive effects. The proposed mechanism involves interaction with monoamine transporters.
Caption: Proposed mechanism of this compound on neurotransmitter systems.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound and subsequent analysis of its physicochemical properties.
Caption: General workflow for synthesis and physicochemical characterization.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a compound of significant interest in pharmaceutical research and development. The tabulated data, along with the described experimental protocols, offer a valuable resource for scientists working with this molecule. The visualization of its potential interactions with key neurotransmitter pathways underscores its biological relevance and provides a basis for further pharmacological investigation. A thorough understanding and accurate measurement of these fundamental properties are indispensable for the rational design and development of new therapeutic agents based on the this compound scaffold.
References
The Pharmacological Profile of 1-Benzoylpiperazine and Its Derivatives: A Technical Guide
Introduction
1-Benzoylpiperazine (BZP) is a synthetic compound belonging to the piperazine (B1678402) class of molecules. While its structural analog, 1-Benzylpiperazine, has been extensively studied for its stimulant and psychoactive properties, the pharmacological profile of this compound remains less characterized in the scientific literature. This technical guide aims to provide a comprehensive overview of the known pharmacological properties of this compound and its derivatives, drawing upon available data and comparative analysis with related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of pharmacological data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Disclaimer: Direct quantitative pharmacological data for this compound, particularly concerning its affinity for and activity at key central nervous system receptors, is limited in publicly available literature. Much of the understanding of its potential effects is inferred from studies on its derivatives and its close structural analog, 1-Benzylpiperazine.
Core Pharmacological Profile: A Comparative Analysis
While specific receptor binding and functional assay data for this compound are scarce, the pharmacology of the broader piperazine class, particularly 1-Benzylpiperazine (BZP), provides a framework for its potential mechanism of action. BZP is known to be a non-selective serotonin (B10506) receptor agonist and to act as a releasing agent and reuptake inhibitor of dopamine (B1211576), norepinephrine (B1679862), and serotonin.[1] It exhibits a mixed mechanism of action, sharing properties with stimulants like amphetamine.[1]
In a comparative in vitro study, both 1-Benzylpiperazine and this compound were shown to induce oxidative stress, inhibit mitochondrial function, and stimulate apoptosis in human neuroblastoma cells, suggesting that this compound possesses significant biological activity within the central nervous system.[2]
Structure-Activity Relationships
The pharmacological activity of piperazine derivatives is significantly influenced by the substituent at the 1-position. The replacement of the benzyl (B1604629) group in BZP with a benzoyl group in this compound introduces a ketone moiety, which can alter the molecule's electronic properties, polarity, and steric bulk, thereby affecting its interaction with biological targets.
Studies on various derivatives of this compound have been conducted in the context of different therapeutic targets, which may provide some insight into its binding capabilities:
-
GlyT1 Inhibitors: A series of benzoylpiperazine derivatives have been investigated as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), with some compounds exhibiting IC50 values in the nanomolar range. This indicates that the benzoylpiperazine scaffold is capable of high-affinity interactions with neurotransmitter transporters.
-
Sigma Receptor Ligands: Benzylpiperazine derivatives have been shown to bind with high affinity to sigma receptors.[3] The structural similarities suggest that benzoylpiperazine derivatives may also interact with these receptors.
Quantitative Pharmacological Data
Due to the limited availability of specific data for this compound, the following tables summarize the pharmacological data for its close analog, 1-Benzylpiperazine (BZP), and some of its key derivatives to provide a comparative context.
Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine (BZP)
| Compound | Target | Assay Type | Potency (EC50, nM) |
| 1-Benzylpiperazine (BZP) | DAT | Neurotransmitter Release | 175[1] |
| NET | Neurotransmitter Release | 62 | |
| SERT | Neurotransmitter Release | 6050 |
Table 2: In Vitro Cytotoxicity of Piperazine Derivatives
| Compound | Cell Line | Assay | Potency (EC50, µM) |
| 1-Benzylpiperazine (BZP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 343.9 |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 59.6 |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 570.1 |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | H9c2 (rat cardiac myoblasts) | Cytotoxicity | 702.5 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of piperazine derivatives. These protocols are representative of the standard procedures used in the field.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Non-specific binding competitors: 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT.
-
Test compounds (this compound and derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates, glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand at a concentration near its Kd, and the cell membrane preparation. For determining non-specific binding, a separate set of wells will contain a high concentration of the respective non-specific binding competitor instead of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Release Assay
Objective: To measure the ability of a test compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.
Materials:
-
Rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
Perfusion buffer (e.g., Krebs-Ringer buffer).
-
Test compounds (this compound and derivatives).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from the dissected brain regions by homogenization and differential centrifugation.
-
Radiolabeling: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.
-
Superfusion: Transfer the radiolabeled synaptosomes to a superfusion apparatus and continuously perfuse with buffer to establish a stable baseline of radioactivity.
-
Compound Application: Apply the test compound at various concentrations to the superfusion chamber.
-
Fraction Collection: Collect fractions of the perfusate at regular intervals.
-
Radioactivity Measurement: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Express the amount of neurotransmitter release as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) from the concentration-response curve.
Visualizations
Signaling Pathway of a Monoamine Releasing Agent
The following diagram illustrates the general mechanism of action for a monoamine releasing agent, which is a likely pathway for this compound and its psychoactive derivatives, based on the known pharmacology of 1-Benzylpiperazine.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzoylpiperazine: A Versatile Scaffold in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
1-Benzoylpiperazine (BZP) and its derivatives represent a cornerstone in the synthesis of a diverse array of biologically active molecules. The inherent structural features of the piperazine (B1678402) ring, combined with the reactivity imparted by the benzoyl group, make it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of this compound as a key building block, offering insights into its synthetic utility, detailed experimental protocols, and the pharmacological context of the molecules derived from it.
Core Synthetic Applications
This compound serves as a versatile starting material for the synthesis of numerous compounds, primarily through modifications at the secondary amine of the piperazine ring. The benzoyl group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other. This strategy is fundamental in the construction of unsymmetrically substituted piperazines, which are common motifs in many pharmaceuticals.
Key transformations involving this compound include:
-
N-Alkylation: The secondary amine can be readily alkylated with various electrophiles, such as alkyl halides and epoxides, to introduce a wide range of substituents.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, enable the formation of N-arylpiperazine derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to N-benzyl and other N-alkyl derivatives.
-
Acylation: Further acylation at the secondary amine can introduce different acyl groups, leading to the synthesis of diverse amides.
These synthetic routes have been instrumental in the development of drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics, as well as agents with anticancer and antihistaminic properties.
Data Presentation: Synthesis of Substituted Benzoylpiperazine Derivatives
The following table summarizes quantitative data for a representative synthesis of a 1,4-disubstituted piperazine derivative, highlighting the efficiency of utilizing the this compound scaffold.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Yield (%) | Reference |
| 1-(4-chlorobenzhydryl)piperazine (B1679854) | 4-Methoxybenzoyl chloride | 1-(4-Chlorobenzhydryl)-4-(4-methoxybenzoyl)piperazine | Dichloromethane (B109758) | Triethylamine | 73-90 | [1] |
| Piperazine | Benzyl chloride | 1-Benzylpiperazine (B3395278) | Ethanol | - | 65-75 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine[1]
This protocol details the N-acylation of a pre-formed substituted piperazine, a common step in the elaboration of the this compound core structure.
Materials:
-
1-(4-chlorobenzhydryl)piperazine
-
Substituted benzoyl chloride (e.g., 4-methoxybenzoyl chloride)
-
Triethylamine
-
Dry Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane is prepared and cooled to 0–5 °C in an ice bath.
-
Triethylamine (5.94 mmol) is added to the cold reaction mixture, and it is stirred for 10 minutes.
-
The respective substituted benzoyl chloride (1.98 mmol) is then added to the mixture.
-
The reaction mixture is stirred for 5–6 hours at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is taken up in water and extracted with ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2) to afford the pure product.
Protocol 2: Synthesis of 1-(4-Chlorobenzhydryl)piperazine[3][4]
This protocol describes the synthesis of a key intermediate that can be subsequently acylated as described in Protocol 1.
Materials:
-
4-Chlorobenzhydryl chloride
-
Piperazine
-
Dimethylformamide (DMF)
-
Potassium iodide (KI)
-
Hydrochloric acid (conc.)
-
Sodium hydroxide (B78521) solution (30%)
-
Methylene dichloride (MDC)
Procedure:
-
A mixture of piperazine (0.12 mol), a catalytic amount of DMF (0.5 mL), and KI (0.1 g) in toluene (15 mL) is heated to 80°C for 30 minutes.
-
A solution of 4-chlorobenzhydryl chloride in toluene is added to the heated mixture, and the temperature is maintained at 80°C for 2 hours, followed by refluxing for 12 hours.
-
The reaction mixture is then cooled to 20°C.
-
The toluene layer is washed twice with water (20 mL each).
-
The product is extracted into the aqueous phase by treatment with concentrated HCl (15 mL in 5 mL of water) at 5-10°C.
-
The aqueous layer is separated and washed with toluene and MDC.
-
The aqueous layer is then neutralized with 30% NaOH solution at 10°C and maintained at 20°C for 2 hours to precipitate the product.
-
The solid product is filtered, washed with water, and dried to yield 1-(4-chlorobenzhydryl)piperazine.
Visualization of Key Pathways and Workflows
Signaling Pathway of BZP Derivatives on Dopaminergic and Serotonergic Systems
Derivatives of this compound, particularly 1-benzylpiperazine (a common synthetic precursor and metabolite), exert their psychoactive effects by modulating dopaminergic and serotonergic neurotransmission. They primarily act as releasing agents and reuptake inhibitors at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This leads to an increase in the synaptic concentrations of dopamine and serotonin, respectively, which then activate their corresponding postsynaptic receptors, leading to downstream signaling cascades.
Caption: BZP derivatives' impact on dopamine and serotonin pathways.
Experimental Workflow for the Synthesis of a 1,4-Disubstituted Piperazine
The following diagram illustrates a typical experimental workflow for the synthesis of a 1,4-disubstituted piperazine derivative, starting from a commercially available substituted piperazine and an acyl chloride. This multi-step process involves reaction, workup, and purification stages.
Caption: Workflow for 1,4-disubstituted piperazine synthesis.
Conclusion
This compound and its related structures are invaluable building blocks in the field of organic synthesis and medicinal chemistry. Their utility in constructing complex molecular architectures has led to the discovery and development of numerous important therapeutic agents. The synthetic methodologies are well-established, offering robust and versatile routes to a wide range of derivatives. A thorough understanding of the synthetic protocols and the underlying pharmacology of these compounds is crucial for researchers aiming to innovate in drug discovery and development. The continued exploration of the chemical space around the piperazine scaffold, enabled by building blocks like this compound, promises to yield new and improved therapeutics for a variety of diseases.
References
The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine (B1678402) designer drugs, a class of novel psychoactive substances (NPS), have emerged as significant compounds of interest in the fields of neuropharmacology and toxicology. Often marketed as "legal highs" or alternatives to illicit drugs like MDMA and amphetamines, these compounds exhibit a range of stimulant and hallucinogenic effects. This technical guide provides a comprehensive overview of the neuropharmacology of prominent piperazine derivatives, including 1-benzylpiperazine (B3395278) (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (B195711) (mCPP), and 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms.
The primary mechanism of action for many piperazine derivatives involves interaction with monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[1][2] These interactions can manifest as inhibition of neurotransmitter reuptake, promotion of neurotransmitter release, and direct agonism or antagonism at postsynaptic receptors.[3] The diverse pharmacological profiles of these compounds lead to a spectrum of psychoactive effects and potential toxicities.
Data Presentation: Quantitative Neuropharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of common piperazine designer drugs at key molecular targets. This data is essential for understanding their structure-activity relationships and predicting their neuropharmacological effects.
Table 1: Receptor Binding Affinities (Ki, nM) of Piperazine Designer Drugs
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | D1 | D2 | α1-adrenergic | α2-adrenergic |
| BZP | >10,000 | >10,000 | 2,800 | 2,300 | >10,000 | >10,000 | 1,800 | 4,200 |
| TFMPP | 280 | 130 | 260 | 62 | >10,000 | >10,000 | 1,200 | 2,100 |
| mCPP | 130 | 120 | 95 | 25 | >10,000 | >10,000 | 540 | 570[4] |
| MeOPP | 110 | 1,100 | 430 | 190 | >10,000 | >10,000 | 1,300 | 2,500 |
Note: Data is compiled from various sources and experimental conditions may vary. Higher Ki values indicate lower binding affinity.
Table 2: Functional Potencies (IC50/EC50, nM) at Monoamine Transporters
| Compound | DAT (Uptake Inhibition IC50) | NET (Uptake Inhibition IC50) | SERT (Uptake Inhibition IC50) | DA Release (EC50) | 5-HT Release (EC50) |
| BZP | 770 | 340 | 4,600 | 175[5] | >10,000 |
| TFMPP | >10,000 | >10,000 | 220 | >10,000 | 1,217 |
| mCPP | 5,800 | 2,100 | 130 | - | - |
| MeOPP | 2,900 | 1,500 | 330 | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. A lower IC50/EC50 value indicates greater potency.
Signaling Pathways
Piperazine designer drugs elicit their effects by modulating complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by these compounds.
Dopaminergic Signaling Modulated by BZP
BZP primarily acts as a dopamine-releasing agent, leading to increased activation of postsynaptic dopamine D1 and D2 receptors.
Serotonergic Signaling Modulated by TFMPP and mCPP
TFMPP and mCPP are potent agonists at various serotonin receptors, particularly the 5-HT2 family, which are coupled to Gq/11 proteins and activate the phospholipase C pathway. mCPP also has complex downstream effects involving the melanocortin system.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of piperazine designer drugs.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
HEK293 cells stably expressing the receptor of interest (e.g., human dopamine D2 receptor).
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Unlabeled competing ligand for non-specific binding determination (e.g., Haloperidol).
-
Test compounds (piperazine derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest and homogenize cells in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add in order: binding buffer, test compound at various concentrations (for competition curve) or buffer (for total binding) or unlabeled competing ligand (for non-specific binding), radioligand, and membrane preparation.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting and Data Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In Vitro Neurotransmitter Uptake Assay
Objective: To measure the potency (IC50) of a test compound to inhibit neurotransmitter uptake by monoamine transporters.
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., human DAT, SERT, or NET).
-
Radiolabeled neurotransmitter (e.g., [3H]-dopamine or [3H]-serotonin).
-
Test compounds (piperazine derivatives).
-
Uptake buffer (e.g., Krebs-HEPES buffer).
-
96-well microplates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to confluency.
-
Pre-incubation: Wash cells with uptake buffer and pre-incubate with various concentrations of the test compound or vehicle for 10-15 minutes at room temperature.
-
Uptake Initiation: Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Cell Lysis and Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals following administration of piperazine designer drugs.
Materials:
-
Laboratory animals (e.g., male Wistar rats).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Piperazine designer drugs for administration (e.g., BZP, TFMPP).
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals.
-
-
Drug Administration:
-
Administer the piperazine designer drug(s) via a relevant route (e.g., intraperitoneal or intravenous injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using HPLC-ECD.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline levels and plot against time to observe the drug-induced changes.
-
Conclusion
This technical guide provides a foundational understanding of the neuropharmacology of piperazine designer drugs. The presented data highlights the diverse mechanisms of action within this class of compounds, ranging from potent monoamine releasers and reuptake inhibitors to direct receptor agonists. The detailed experimental protocols offer a practical resource for researchers investigating the pharmacological and toxicological properties of these and other novel psychoactive substances. The signaling pathway diagrams provide a visual framework for understanding the complex intracellular events triggered by these drugs. Further research is necessary to fully elucidate the long-term neuroadaptations and potential neurotoxicity associated with the use of piperazine designer drugs.
References
- 1. [PDF] Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dawn of a New Neuromodulator: A Technical Guide to the Discovery and Historical Development of Benzoylpiperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate signaling pathways of the human brain present a vast frontier for therapeutic intervention. Among the most complex and crucial is the glutamatergic system, with the N-methyl-D-aspartate (NMDA) receptor at its heart. The discovery of molecules that can modulate this system has been a significant focus of neuropharmacological research. This technical guide delves into the discovery and historical development of benzoylpiperazines, a class of compounds that has emerged as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1), offering a novel approach to enhancing NMDA receptor function. From their early, less-defined origins to their rational design as potential therapeutics for central nervous system (CNS) disorders, this document provides a comprehensive overview of their journey.
Discovery and Early Synthesis
The specific historical record of the very first synthesis of a compound identified as "benzoylpiperazine" is not clearly documented in readily available literature. However, the development of the parent piperazine (B1678402) structure is more established. The related compound, benzylpiperazine (BZP), was first synthesized in 1944 by Burroughs Wellcome & Company.[1] Initially, there were claims that BZP was developed as a potential anthelmintic (anti-parasitic) agent for use in farm animals, though its synthesis may predate this specific interest in piperazines for treating worms.[1] The primary focus of early research on piperazines was indeed on their potential as anthelmintics, with the first clinical trials appearing in the British Medical Journal in the 1950s.[1]
The specific class of benzoylpiperazines came to prominence later, with the screening of the Roche compound library leading to the identification of a benzoylpiperazine derivative as a structurally novel and potent inhibitor of GlyT1.[2] This discovery marked a pivotal moment, shifting the focus towards the therapeutic potential of this chemical scaffold in modulating glutamatergic neurotransmission.
General Synthetic Routes
The synthesis of N-benzoylpiperazine, a core component of this class, can be achieved through several methods. A common approach involves the reaction of piperazine with benzoyl chloride or a benzoic acid derivative. One documented method involves the reaction of ethyl benzoate (B1203000) with piperazine in an aprotic solvent like toluene (B28343) or xylene at elevated temperatures (140-160°C) to selectively produce the mono-benzoylated product with high yields.
Historical Development and Therapeutic Focus: GlyT1 Inhibition
The significant turning point in the history of benzoylpiperazines was their identification as potent and selective inhibitors of the glycine transporter 1 (GlyT1).[2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an essential co-agonist at the NMDA receptor; therefore, inhibiting its reuptake by GlyT1 increases extracellular glycine concentrations, leading to enhanced NMDA receptor function. This mechanism of action positioned benzoylpiperazines as promising candidates for the treatment of CNS disorders characterized by NMDA receptor hypofunction, most notably schizophrenia.
Structure-Activity Relationship (SAR) Studies
Following the initial discovery, extensive structure-activity relationship (SAR) studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of the benzoylpiperazine scaffold. These studies explored modifications at three key positions of the molecule.
Table 1: Summary of Structure-Activity Relationships of Benzoylpiperazine GlyT1 Inhibitors
| Position of Modification | Moiety | Effect on GlyT1 Inhibitory Activity | Reference |
| Benzoyl Ring | Electron-withdrawing groups (e.g., NO2, CN, SO2Me) | Generally increased potency. The methylsulfone derivative showed high selectivity. | |
| Electron-donating or neutral groups | Reduced or maintained potency. | ||
| Halogen substitution (e.g., Br) | Maintained or slightly decreased potency. | ||
| Piperazine Ring | N-substitution with aryl groups | Essential for high-affinity binding. | |
| Arylpiperazine Moiety | Substitution on the terminal aryl ring | Significantly influenced potency and selectivity. |
Table 2: In Vitro Inhibitory Activity of Selected Benzoylpiperazine Derivatives at GlyT1 and GlyT2
| Compound | R¹ | R² | GlyT1 IC₅₀ (µM) | GlyT2 IC₅₀ (µM) | Selectivity (GlyT2/GlyT1) | Reference |
| 7 | NO₂ | H | 0.015 | 4.8 | >300 | |
| 11 | Br | H | >30 | 5.1 | <0.2 | |
| 13 | CN | H | 0.18 | 13 | 72 | |
| 14 | SO₂Me | H | 0.04 | >100 | >2500 |
Experimental Protocols
The characterization of benzoylpiperazines as GlyT1 inhibitors involved a series of key in vitro and in vivo experiments. The detailed methodologies for these experiments are crucial for reproducibility and further research.
[³H]-Glycine Uptake Assay in CHO Cells Expressing hGlyT1b
This assay is a cornerstone for determining the functional inhibition of GlyT1.
Objective: To measure the inhibition of radiolabeled glycine uptake into cells expressing the human glycine transporter 1b (hGlyT1b) by benzoylpiperazine derivatives and to determine their half-maximal inhibitory concentration (IC₅₀) values.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing hGlyT1b cDNA.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]-Glycine (specific activity ~15-25 Ci/mmol).
-
Non-labeled glycine.
-
Test compounds (benzoylpiperazine derivatives).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture: Culture CHO-hGlyT1b cells in appropriate flasks until they reach confluency. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle for 15-30 minutes at room temperature.
-
Initiate the glycine uptake by adding a solution containing [³H]-glycine (e.g., 50 nM) and non-labeled glycine to a final concentration close to the Kₘ value of the transporter.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 15 minutes) to allow for glycine uptake.
-
Assay Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer and add a scintillation cocktail. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor or excess unlabeled glycine.
-
Subtract non-specific uptake from all measurements to obtain specific uptake.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
L-687,414-Induced Hyperlocomotion Assay in Mice
This in vivo assay assesses the functional antagonism of NMDA receptor hypofunction by GlyT1 inhibitors.
Objective: To evaluate the ability of benzoylpiperazine derivatives to reverse the hyperlocomotion induced by the NMDA receptor glycine site antagonist, L-687,414, in mice.
Materials:
-
Male mice (e.g., C57BL/6).
-
L-687,414.
-
Test compounds (benzoylpiperazine derivatives).
-
Vehicle (e.g., saline, DMSO solution).
-
Locomotor activity chambers equipped with photobeam detectors.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the administration of L-687,414.
-
L-687,414 Administration: Administer L-687,414 (e.g., 15 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately after L-687,414 administration, place the mice individually into the locomotor activity chambers and record their horizontal activity (e.g., beam breaks) for a specified period (e.g., 60-120 minutes).
-
Data Analysis:
-
Quantify the total locomotor activity for each animal.
-
Compare the locomotor activity of mice treated with the test compound and L-687,414 to the group treated with vehicle and L-687,414.
-
Calculate the percentage of inhibition of L-687,414-induced hyperlocomotion.
-
Determine the dose-response relationship for the test compounds.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of benzoylpiperazine GlyT1 inhibitors is intrinsically linked to the signaling cascade of the NMDA receptor.
GlyT1 Inhibition and NMDA Receptor Potentiation
Benzoylpiperazines act by blocking the GlyT1 transporter, which is located on both neurons and glial cells surrounding the synapse. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft. As glycine is a mandatory co-agonist for the NMDA receptor, its increased availability enhances the receptor's activation by glutamate.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of novel benzoylpiperazine derivatives follows a logical progression from initial screening to detailed mechanistic studies.
Conclusion
The discovery of benzoylpiperazines as potent and selective GlyT1 inhibitors represents a significant advancement in the field of neuropharmacology. From their serendipitous identification through library screening to their rational optimization based on detailed SAR studies, these compounds have paved the way for a novel therapeutic strategy targeting the glutamatergic system. The in-depth understanding of their mechanism of action, facilitated by robust in vitro and in vivo assays, continues to drive the development of new chemical entities with improved efficacy and safety profiles. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the critical steps in the discovery and historical development of this important class of neuromodulators. Further research into the clinical applications of benzoylpiperazine-based GlyT1 inhibitors holds the promise of delivering new treatments for debilitating CNS disorders.
References
1-Benzoylpiperazine: A Core Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: December 1, 2025
Executive Summary
1-Benzoylpiperazine (BZP), a versatile piperazine (B1678402) derivative, stands as a critical structural motif and key intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique physicochemical properties and reactivity make it an invaluable building block, particularly in the development of drugs targeting the central nervous system (CNS), including anxiolytics, antidepressants, and antipsychotics. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical characteristics, analytical methodologies, and its application in the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for researchers and scientists in the field of drug discovery and development.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| CAS Number | 13754-38-6 | [1] |
| Melting Point | 61-64 °C | [1] |
| Boiling Point | 207 °C at 10 mmHg | |
| Density | 1.115 g/cm³ | |
| Solubility | Soluble in water and various organic solvents. |
Synthesis of this compound: Experimental Protocol
The most common and straightforward synthesis of this compound involves the acylation of piperazine with benzoyl chloride. The following protocol is a representative method.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials:
-
Piperazine
-
Benzoyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench any unreacted benzoyl chloride and neutralize the triethylamine hydrochloride salt.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity product.
Quantitative Data: This reaction typically proceeds with good to excellent yields, often in the range of 73-90%, depending on the specific conditions and purification method.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various analytical techniques. Below is a summary of expected spectroscopic data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.4 (multiplet) | m | 5H | Aromatic protons (benzoyl group) |
| ~3.7 (triplet) | t | 4H | -CH₂- groups adjacent to the carbonyl group | |
| ~2.9 (triplet) | t | 4H | -CH₂- groups adjacent to the secondary amine | |
| ~1.9 (singlet) | s | 1H | N-H proton | |
| ¹³C NMR | ~170 | - | - | C=O (carbonyl carbon) |
| ~135 | - | - | Quaternary aromatic carbon | |
| ~129 | - | - | Aromatic C-H | |
| ~128 | - | - | Aromatic C-H | |
| ~127 | - | - | Aromatic C-H | |
| ~45 | - | - | Piperazine carbons | |
| ~43 | - | - | Piperazine carbons |
3.2. Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound typically shows a molecular ion peak ([M]⁺) at m/z 190. A characteristic and often base peak is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Other significant fragments may appear at m/z 77 ([C₆H₅]⁺) and fragments resulting from the cleavage of the piperazine ring.
3.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (secondary amine) |
| ~3050 | Aromatic C-H stretch |
| ~2950-2800 | Aliphatic C-H stretch |
| ~1630 | C=O stretch (amide) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1450 | C-N stretch |
Application in Pharmaceutical Synthesis: GlyT1 Inhibitors
This compound and its derivatives are pivotal intermediates in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, which are being investigated for the treatment of schizophrenia. The benzoylpiperazine core serves as a scaffold to which various functional groups can be attached to modulate potency, selectivity, and pharmacokinetic properties.
Workflow for the Synthesis of a GlyT1 Inhibitor Analog:
Caption: Synthetic workflow for a GlyT1 inhibitor analog.
Biological Signaling Pathways
Drugs derived from this compound often exert their effects by modulating neurotransmitter systems in the CNS. The primary targets include serotonin (B10506), dopamine (B1211576), and GABA receptors. Understanding these signaling pathways is crucial for rational drug design and development.
5.1. Serotonin Receptor Signaling
Many anxiolytic and antidepressant drugs target serotonin (5-HT) receptors. The diagram below illustrates a generalized signaling cascade initiated by the activation of a G-protein coupled serotonin receptor.
Caption: Simplified serotonin receptor signaling pathway.
5.2. Dopamine Receptor Signaling
Dopaminergic pathways are implicated in mood, motivation, and motor control. The diagram below outlines a typical dopamine receptor signaling cascade.
Caption: Simplified dopamine receptor signaling pathway.
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse range of pharmaceuticals, particularly those targeting the central nervous system. Its favorable chemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and application, offering valuable insights and practical protocols for researchers in the pharmaceutical sciences. The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation medicines to address unmet medical needs.
References
Methodological & Application
Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 1-Benzoylpiperazine (BZP) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are crucial for the detection, identification, and quantification of BZP in various matrices, including pharmaceutical formulations, seized materials, and biological samples.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed in forensic science, clinical toxicology, and pharmaceutical quality control for the analysis of piperazine (B1678402) derivatives like this compound.
-
HPLC , particularly when coupled with a mass spectrometry (MS) detector (LC-MS/MS), offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1][2]
-
GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds.[3] It provides excellent chromatographic resolution and highly specific mass spectral data for unambiguous identification.[4][5] Derivatization is sometimes employed to improve the volatility and chromatographic behavior of the analyte.
The choice between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a versatile technique for the analysis of BZP, often in its salt form, without the need for derivatization. Reversed-phase chromatography is the most common approach.
Quantitative Data Summary for HPLC Analysis
| Parameter | Value | Matrix | Detection | Reference |
| Linearity Range | 0.085 - 8.65 ng/mg | Hair | LC-MS/MS | |
| Correlation Coefficient (r²) | > 0.99 | Hair | LC-MS/MS | |
| Linearity Range | 1 - 500 ng/mL | Human Plasma | LC-MS/MS | |
| Correlation Coefficient (r²) | > 0.99 | Human Plasma | LC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Human Plasma | LC-MS/MS | |
| Limit of Quantification (LOQ) | 0.125 - 0.5 µg/mL | Seized Materials | HPLC-DAD | |
| Precision (%RSD) | < 4.8% (Intra-day) | Plasma | HPLC-FLD | |
| Precision (%RSD) | < 9.1% (Inter-day) | Plasma | HPLC-FLD | |
| Extraction Efficiency | 78% - 91% | Hair | LC-MS/MS |
Experimental Protocol for HPLC-MS/MS Analysis
This protocol is a representative method for the quantitative analysis of BZP in biological matrices.
2.2.1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., N-(2-Hydroxyethyl)piperazine-d4).
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
2.2.2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.2.3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BZP: Precursor ion > Product ion (specific m/z values to be optimized).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a highly specific method for the identification and quantification of BZP. The analysis can be performed with or without derivatization.
Quantitative Data Summary for GC-MS Analysis
| Parameter | Value | Matrix | Derivatization | Reference |
| Linearity Range | 0.1 - 1.0 mg/mL | Seized Pills | Underivatized | |
| Correlation Coefficient (r²) | > 0.999 | Seized Pills | Underivatized | |
| Precision (%CV) | 1.3% | Seized Pills | Underivatized | |
| Accuracy | -1.38% | Seized Pills | Underivatized | |
| Linearity Range | 0 - 10 µg/mL | Plasma, Urine, Cell Culture Medium | Perfluoroacylation | |
| Limit of Detection (LOD) | 0.004 µg/mL | Plasma | Perfluoroacylation | |
| Limit of Quantification (LOQ) | 0.016 µg/mL | Plasma | Perfluoroacylation | |
| Extraction Efficiency | 79% - 96% | Plasma | Perfluoroacylation |
Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of BZP in seized materials.
3.2.1. Sample Preparation
-
Dissolution: Accurately weigh a portion of the homogenized sample (e.g., powdered tablet) and dissolve it in a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL).
-
Internal Standard: Add an internal standard (e.g., dimethylphthalate) to the sample solution.
-
Filtration: If necessary, filter the solution to remove any insoluble excipients.
3.2.2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector and an autosampler.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 10°C/min to 220°C.
-
Ramp 2: 90°C/min to 290°C, hold for 2.30 min.
-
-
Injection Volume: 1 µL.
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Mode: Full scan mode for qualitative analysis (e.g., m/z 50-550) and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Characteristic Ions for BZP: The mass spectrum of underivatized BZP typically shows a base peak at m/z 91 and other significant ions at m/z 134 and 176. The benzoyl group can produce a unique fragment at m/z 122.
-
Interface Temperature: 280°C.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis of this compound and the logical relationship between these two powerful analytical techniques.
Caption: HPLC-MS/MS workflow for this compound analysis.
Caption: GC-MS workflow for this compound analysis.
Caption: Relationship between HPLC and GC-MS for comprehensive analysis.
References
- 1. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection [phfscience.nz]
- 2. benchchem.com [benchchem.com]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ikm.org.my [ikm.org.my]
Application Notes and Protocols for 1-Benzoylpiperazine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
1-Benzoylpiperazine is a chemical compound and a derivative of piperazine (B1678402). In the field of neuroscience, it serves as a valuable research tool for investigating the roles of monoaminergic systems, particularly in the context of psychoactive drug mechanisms.[1] While it is structurally related to the more extensively studied 1-Benzylpiperazine (BZP), it is crucial to distinguish between the two, as their pharmacological profiles may differ. This compound is primarily utilized in preclinical research to explore neurotransmitter system interactions and as a reference compound in analytical chemistry.[1] Its utility in pharmaceutical development is mainly as an intermediate in the synthesis of more complex molecules, including potential anti-anxiety and antidepressant medications.[1]
The primary mechanism of action for many piperazine derivatives involves interaction with monoamine transporters, leading to alterations in the extracellular levels of dopamine (B1211576), serotonin (B10506), and norepinephrine.[2] While the specific receptor binding profile and transporter interaction kinetics for this compound are not extensively documented in publicly available literature, research on related compounds suggests it likely modulates dopaminergic and serotonergic pathways. A comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine indicated that both compounds induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic human neuroblastoma cells (SH-SY5Y).[3] This suggests that this compound has direct effects on neuronal cell viability and function.
The amphetamine-like stimulant effects of the related compound 1-Benzylpiperazine are attributed to its ability to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline. Given the structural similarities, it is plausible that this compound shares some of these properties, making it a compound of interest for studying the mechanisms of psychostimulant drugs and for exploring potential neurotoxic effects of this class of compounds. However, direct evidence from in vivo behavioral and neurochemical studies on this compound is limited, necessitating further research to fully characterize its pharmacological profile.
Data Presentation
Quantitative Data for this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |
| Dopamine Transporter (DAT) | Data Not Available | Data Not Available |
| Serotonin Transporter (SERT) | Data Not Available | Data Not Available |
| Norepinephrine Transporter (NET) | Data Not Available | Data Not Available |
| 5-HT₁ₐ Receptor | Data Not Available | Data Not Available |
| 5-HT₂ₐ Receptor | Data Not Available | Data Not Available |
| 5-HT₂C Receptor | Data Not Available | Data Not Available |
| Dopamine D₂ Receptor | Data Not Available | Data Not Available |
Comparative Quantitative Data for 1-Benzylpiperazine (BZP)
For comparative purposes, the following table summarizes some of the available quantitative data for the structurally related compound, 1-Benzylpiperazine (BZP).
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) - Neurotransmitter Release |
| Dopamine Transporter (DAT) | Data Not Available | 175 |
| Norepinephrine Transporter (NET) | Data Not Available | 62 |
| Serotonin Transporter (SERT) | Data Not Available | 6050 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes the synthesis of this compound hydrochloride from piperazine and benzoyl chloride.
Materials:
-
Piperazine
-
Benzoyl chloride
-
Appropriate solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine (B128534) or aqueous sodium hydroxide)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve piperazine in the chosen solvent in a reaction flask.
-
Slowly add benzoyl chloride to the piperazine solution, typically under controlled temperature conditions (e.g., in an ice bath) to manage the exothermic reaction. The reaction is often performed in the presence of a base to neutralize the HCl byproduct.
-
Allow the reaction to proceed for a specified time with stirring.
-
After the reaction is complete, perform an aqueous workup to remove unreacted starting materials and byproducts.
-
Extract the this compound into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the crude product.
-
Purify the this compound base using a suitable method, such as column chromatography or distillation.
-
To form the hydrochloride salt, dissolve the purified base in an appropriate solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid.
-
Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under a vacuum.
Protocol 2: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
This protocol is adapted from a study comparing the neurotoxic effects of benzylpiperazine and benzoylpiperazine.
Materials:
-
Differentiated SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Reagents for assessing reactive oxygen species (ROS) generation (e.g., DCFH-DA)
-
Kits for measuring mitochondrial membrane potential, caspase activity, and ATP levels.
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. Differentiate the cells to a neuronal phenotype, for example, by treatment with retinoic acid.
-
Drug Treatment: Plate the differentiated cells in multi-well plates. Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO). Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength to determine cell viability relative to vehicle-treated control cells.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
After incubation, measure the fluorescence intensity to quantify ROS levels.
-
-
Assessment of Apoptosis:
-
Use commercially available kits to measure the activity of key apoptosis-related enzymes, such as caspase-3.
-
Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) using techniques like Western blotting.
-
-
Mitochondrial Function:
-
Assess mitochondrial membrane potential using a fluorescent probe (e.g., TMRE or JC-1).
-
Measure intracellular ATP levels using a luminescence-based assay.
-
Protocol 3: Assessment of Locomotor Activity in Rodents
This is a general protocol for assessing the stimulant or depressant effects of this compound on locomotor activity in mice or rats.
Materials:
-
Male or female adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound hydrochloride dissolved in sterile saline
-
Vehicle (sterile saline)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal in the center of the open-field chamber and allow for a habituation period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
Remove the animals from the chambers and administer this compound (e.g., via i.p. injection) at various doses. A vehicle-only group should be included as a control. Note: A dose-response study is essential to determine the effective dose range.
-
Immediately return the animals to the activity chambers.
-
-
Data Collection: Record locomotor activity for a set period (e.g., 60-120 minutes). Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Compare the effects of different doses of this compound to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 4: In Vivo Microdialysis for Dopamine and Serotonin
This protocol outlines a general procedure for in vivo microdialysis to measure extracellular levels of dopamine and serotonin in a specific brain region of an anesthetized or freely moving rat.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride dissolved in aCSF or saline
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetics
Procedure:
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Collect at least 3-4 baseline samples before drug administration.
-
-
Drug Administration: Administer this compound systemically (e.g., i.p.) or locally through the microdialysis probe (retrodialysis).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for at least 2-3 hours following drug administration.
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD.
-
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and analyze the data using appropriate statistical methods.
-
Histological Verification: At the end of the experiment, perfuse the brain and perform histological analysis to verify the correct placement of the microdialysis probe.
Visualizations
Caption: Hypothesized mechanism of this compound action.
Caption: Experimental workflow for in vitro neurotoxicity assessment.
Caption: Experimental workflow for locomotor activity assessment.
Caption: Cellular effects of this compound in SH-SY5Y cells.
References
- 1. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for 1-Benzoylpiperazine (BZP) in Animal Models
Introduction
1-Benzoylpiperazine (BZP) is a synthetic compound with stimulant and euphoriant properties, primarily acting on the central nervous system.[1] It functions by modulating monoaminergic systems, specifically by promoting the release of dopamine (B1211576) and norepinephrine (B1679862) and inhibiting the reuptake of serotonin (B10506).[2] Due to its effects, which are similar to amphetamines, BZP is a compound of interest in neuropharmacology, addiction studies, and drug development.[1][2][3] These notes provide a comprehensive guide for researchers on dosing considerations, experimental protocols, and the underlying mechanisms of BZP in common animal models.
Pharmacological Profile and Dosing Considerations
BZP's primary mechanism of action involves the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these neurotransmitters. Its potency is roughly one-tenth that of methamphetamine. The selection of an appropriate dose is critical and depends on the animal model, the route of administration, and the specific research question (e.g., behavioral, pharmacokinetic, or toxicological studies).
Quantitative Data Summary
The following tables summarize BZP dosages and their observed effects in rodent models based on published literature.
Table 1: Dosing of this compound in Mice
| Route of Administration | Dose (mg/kg) | Observed Effects | Reference |
| Intraperitoneal (IP) | 1.0 - 30.0 | Head twitch response assessment; dose-dependent effects. | |
| Intraperitoneal (IP) | 3.0 (ED₅₀) | Substituted for S(+)-MDMA in drug discrimination studies. | |
| Intraperitoneal (IP) | 30.0 | Approximately doubled locomotor activity compared to saline controls. | |
| Intraperitoneal (IP) | 100.0 | Approximately 3.5-fold increase in locomotor activity compared to saline. |
Table 2: Dosing of this compound in Rats
| Route of Administration | Dose (mg/kg) | Observed Effects | Reference |
| Intraperitoneal (IP) | 5.0 | Used in metabolism and urinary excretion profiling. 6.7% of the parent drug was excreted unchanged within 36 hours. | |
| Intraperitoneal (IP) | 5.0 - 40.0 | Dose-dependent increase in hyperactivity and stereotypy. | |
| Intraperitoneal (IP) | 10.0 | A low dose used in sensitization studies following repeated exposure. | |
| Intraperitoneal (IP) | 10.0/day | Administered to adolescent rats (postnatal days 45-55) to study subsequent behavioral effects, which suggested heightened anxiety. | |
| Intraperitoneal (IP) | 20.0 | Used for repeated daily injections to study behavioral sensitization. |
Experimental Protocols
Accurate and reproducible results depend on standardized protocols. The following are detailed methodologies for common experiments involving BZP administration.
Protocol 1: Preparation and Administration of BZP Solution
This protocol outlines the standard procedure for preparing and administering BZP for experimental use in rodents.
Materials:
-
This compound (BZP) hydrochloride
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the Required Mass: Determine the total amount of BZP required based on the desired dose (mg/kg), the number of animals, and their average weight.
-
Dissolution: Weigh the calculated amount of BZP hydrochloride and dissolve it in sterile 0.9% saline. The final concentration should be calculated to ensure the desired dose is administered in an appropriate volume (e.g., 5-10 mL/kg for rats and mice via IP injection).
-
Ensure Complete Dissolution: Vortex the solution until the BZP is completely dissolved. The solution should be clear and free of particulates.
-
Animal Weighing: Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administration:
-
Intraperitoneal (IP) Injection: Manually restrain the animal in a head-down position. Insert a 25-27 gauge needle into the lower left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Oral Gavage: For oral administration, use a proper gavage needle. Ensure personnel are well-trained to prevent injury.
-
-
Post-Administration Monitoring: Observe the animals for any adverse reactions immediately following administration and at regular intervals as dictated by the experimental design.
Protocol 2: Assessment of Locomotor Activity
This protocol is designed to measure the stimulant effects of BZP on spontaneous movement in rodents.
Materials:
-
Open-field arena equipped with infrared beams or video tracking software
-
Prepared BZP solution and vehicle (saline)
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Place each animal individually into the open-field arena and allow it to habituate for 30-60 minutes until baseline activity levels are stable.
-
Administration: Remove the animal from the arena, weigh it, and administer the calculated dose of BZP or vehicle via the chosen route (e.g., IP).
-
Data Recording: Immediately return the animal to the arena and begin recording locomotor activity. Data is typically collected in 5-10 minute bins for a total duration of 1-2 hours.
-
Parameters to Measure:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different BZP doses against the vehicle control group.
Visualizations: Pathways and Workflows
BZP Mechanism of Action
BZP exerts its stimulant effects primarily by targeting monoamine transporters. It acts as a releasing agent and reuptake inhibitor, increasing the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).
References
Application Note: Quantitative Analysis of 1-Benzoylpiperazine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperazine (BZP) is a synthetic stimulant of the piperazine (B1678402) class, which has gained notoriety as a recreational drug.[1] Its stimulant effects are similar to those of amphetamine, leading to its control in many countries. Consequently, robust and sensitive analytical methods are required for its detection and quantification in biological matrices to support clinical and forensic toxicology, as well as pharmacokinetic studies in drug development. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BZP in human plasma.
The described method utilizes a simple and rapid protein precipitation for sample preparation, making it suitable for high-throughput analysis.[1] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1] This approach offers high selectivity and sensitivity for the accurate quantification of BZP in a complex biological matrix like plasma.
Experimental Protocols
Materials and Reagents
-
This compound (BZP) reference standard
-
This compound-d7 (BZP-d7) or N-(2-Hydroxyethyl)piperazine-d4 as internal standard (IS)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid (reagent grade)
-
Ammonium formate (B1220265) (reagent grade)
-
Drug-free human plasma
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of BZP and the internal standard (e.g., BZP-d7) in methanol to obtain a final concentration of 1 mg/mL for each.
-
-
BZP Working Standard Solutions:
-
Perform serial dilutions of the BZP primary stock solution with a 50:50 methanol:water mixture to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL. These will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the internal standard primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each calibration standard, quality control (QC) sample, and unknown plasma sample.
-
Pipette 50 µL of blank human plasma into the appropriately labeled tubes for the calibration curve and QC samples. For unknown samples, pipette 50 µL of the subject's plasma.
-
Spike 5 µL of the corresponding BZP working standard solution into the blank plasma tubes to prepare calibration standards with a concentration range of 1 to 500 ng/mL.
-
Spike 5 µL of separately prepared BZP working solutions into blank plasma to create QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).
-
To all tubes (calibration standards, QCs, and unknowns), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).[1]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and to precipitate plasma proteins.[1]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.0 - 4.5 kV) |
| Source Temperature | Optimized for instrument (e.g., 150 °C) |
| Desolvation Temp. | Optimized for instrument (e.g., 400 - 500 °C) |
| Gas Flow Rates | Optimized for instrument (Cone gas and desolvation gas) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for BZP and Internal Standard (BZP-d7)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| BZP | 177.1 | 135.1 | 100 | 15 |
| 177.1 | 91.1 | 100 | 25 | |
| BZP-d7 (IS) | 184.1 | 135.1 | 100 | 15 |
| 184.1 | 98.1 | 100 | 25 |
Note: The second transition for each compound serves as a qualifier ion to ensure identity confirmation.
Data Presentation
The performance of the LC-MS/MS method for the quantitative analysis of BZP in plasma is summarized in the following tables.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| BZP | 1 - 500 | > 0.99 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Low QC | 3 | < 10% | ± 15% | < 10% | ± 15% |
| Medium QC | 75 | < 10% | ± 15% | < 10% | ± 15% |
| High QC | 400 | < 10% | ± 15% | < 10% | ± 15% |
Table 4: Method Sensitivity and Recovery
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Mandatory Visualizations
Caption: Experimental workflow for BZP quantification in plasma.
Caption: Logical relationship of the LC-MS/MS analysis process.
References
Application of 1-Benzoylpiperazine in the Development of Anti-Anxiety Medications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperazine (BZP) is a synthetic compound that has been primarily investigated for its stimulant properties, acting on the dopaminergic and serotonergic systems in a manner similar to amphetamines. While BZP itself is associated with stimulant effects and potential for adverse reactions, including anxiety, the piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, including those with anxiolytic properties. This document provides an overview of the application of the this compound chemical motif in the conceptualization and development of novel anti-anxiety medications. The focus is on the broader class of arylpiperazine derivatives, which have shown significant promise as anxiolytics, primarily through their interaction with serotonin (B10506) receptors, particularly the 5-HT₁ₐ subtype. This compound can be considered a foundational structure for the synthesis of more complex derivatives with potential therapeutic value in anxiety disorders.[1][2][3]
Rationale for this compound Derivatives as Anxiolytics
The therapeutic potential of piperazine derivatives in anxiety is well-established. The anxiolytic effects of many arylpiperazine compounds are attributed to their activity as partial agonists at the 5-HT₁ₐ serotonin receptor.[4] This mechanism is distinct from that of classical benzodiazepines, offering a different side-effect profile that may be advantageous. The benzoyl moiety in this compound can be systematically modified to explore the structure-activity relationship (SAR) and optimize for affinity and selectivity at key neurological targets. By synthesizing analogs with substitutions on the benzoyl ring or modifications to the piperazine core, researchers can fine-tune the pharmacological properties to enhance anxiolytic activity while minimizing undesirable stimulant or other side effects.
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy of Anxiolytic Piperazine Derivatives
The following tables summarize key quantitative data for representative arylpiperazine derivatives that have been investigated for their anxiolytic potential. This data provides a benchmark for the development of novel compounds based on the this compound scaffold.
Table 1: 5-HT₁ₐ Receptor Binding Affinities of Selected Arylpiperazine Derivatives
| Compound | Structure | Receptor | Binding Affinity (Ki, nM) | Reference |
| Buspirone | Arylpiperazine | 5-HT₁ₐ | 1.2 | [2] |
| 1-(2-Methoxyphenyl)piperazine (1-OMPP) | Arylpiperazine | 5-HT₁ₐ | 2.5 | |
| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) | Arylpiperazine | 5-HT₁ₐ | Not Specified | |
| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Arylpiperazine | 5-HT₁ₐ | Not Specified | |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | Arylpiperazine | 5-HT₁ₐ | 0.6 |
Table 2: In Vivo Anxiolytic-like Effects of Selected Arylpiperazine Derivatives in the Elevated Plus-Maze (EPM) Test
| Compound | Animal Model | Dose | Key Finding | Reference |
| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) | Mice | 60 mg/kg | Increased time spent in open arms | |
| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Mice | 7.5 mg/kg | Increased time spent in open arms | |
| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) | Mice | 1 and 2 mg/kg | Increased open arm entries and time | |
| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Mice | Not Specified | Increased open arm entries and time |
Experimental Protocols
Protocol 1: Synthesis of 1-(Substituted Benzoyl)piperazine Derivatives
This protocol describes a general method for the synthesis of 1-(substituted benzoyl)piperazine derivatives, which can be adapted for generating a library of compounds for screening.
Materials:
-
Piperazine
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the substituted benzoyl chloride (1 equivalent) dissolved in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(substituted benzoyl)piperazine derivative.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Evaluation of Anxiolytic-like Activity using the Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Apparatus:
-
An elevated plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.
-
A video camera positioned above the maze to record the animal's behavior.
-
Video tracking software for automated analysis.
Animals:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) housed under standard laboratory conditions.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., a this compound derivative) or vehicle (e.g., saline with a small amount of DMSO) via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Start the video recording and allow the animal to explore the maze for a set period (typically 5 minutes).
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial to remove any olfactory cues.
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
Compare the data from the compound-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).
Signaling Pathways and Visualizations
The anxiolytic effects of many arylpiperazine derivatives are mediated through their interaction with the serotonergic system, particularly the 5-HT₁ₐ receptor. Activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events that ultimately result in the modulation of neuronal excitability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the synthesis of 1-benzoylpiperazine, a versatile intermediate compound with significant applications in pharmaceutical research and development.[1] The information presented herein is intended to guide researchers in the efficient and selective synthesis of this key building block, which is utilized in the development of psychoactive agents and other complex molecules.[1]
Introduction
This compound is a derivative of piperazine (B1678402), a heterocyclic compound that is a common scaffold in many biologically active molecules. The benzoyl group attached to one of the piperazine nitrogens imparts specific chemical properties that make it a valuable precursor in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system.[1] Its utility extends to neuroscience research, where it is used to study neurotransmitter systems, and in analytical chemistry as a standard.[1] This document outlines three primary methods for the synthesis of this compound, providing detailed protocols and a comparative analysis of their quantitative aspects.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as desired yield, reaction time, available reagents, and the need for selective mono-substitution. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.
| Method | Key Reagents | Solvent | Reaction Time | Yield | Purity |
| Direct Acylation (Schotten-Baumann) | Piperazine, Benzoyl Chloride, NaOH | Water/Dichloromethane (B109758) | ~15 minutes | Moderate | Good |
| Amidation with Ester | Piperazine, Ethyl Benzoate (B1203000) | Toluene (B28343) or Xylene | 11 hours | 63% | Good |
| Boc-Protection Strategy | Piperazine, Boc Anhydride, Benzoyl Chloride, TFA | Dichloromethane | Multi-step (24-30 hours total) | High | High |
Experimental Protocols
Method 1: Direct Acylation (Schotten-Baumann Reaction)
This method offers a rapid and straightforward approach to this compound synthesis. The Schotten-Baumann reaction conditions utilize a two-phase solvent system to facilitate the acylation of the amine.[2]
Materials:
-
Piperazine
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve piperazine (2.5 g) in 25 mL of a 10% aqueous NaOH solution.
-
With vigorous stirring, add benzoyl chloride (3.5 mL) dropwise over a period of 10-15 minutes. Maintain vigorous stirring for 1 minute after each addition.
-
After the complete addition of benzoyl chloride, seal the flask and continue to stir vigorously for an additional 15 minutes. A white precipitate of this compound should form.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) to afford pure this compound.
Method 2: Amidation with Ethyl Benzoate
This method involves the reaction of piperazine with an ester, ethyl benzoate, at an elevated temperature.
Materials:
-
Piperazine
-
Ethyl benzoate
-
Toluene or Xylene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
Procedure:
-
To a reaction flask equipped with a reflux condenser and a stir bar, add piperazine (1.2 kg) and ethyl benzoate (0.9 kg) dissolved in toluene (3.5 L).
-
Heat the reaction mixture to 150 °C and maintain reflux for 11 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to 0 °C and stir for 30 minutes.
-
Filter the mixture to recover unreacted piperazine.
-
To the filtrate, add water (2 kg), stir, and separate the layers. Wash the organic layer with water (3 x 3 kg) to remove excess piperazine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation under reduced pressure (190-197 °C) or recrystallization from a toluene/petroleum ether mixture to yield a white solid.
Method 3: Mono-Benzoylation via Boc-Protection
To achieve selective mono-benzoylation and avoid the formation of the di-substituted byproduct, a protection-acylation-deprotection strategy is employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the piperazine nitrogens.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Dichloromethane (CH₂Cl₂)
-
Benzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction mixture for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvent.
-
Purify the resulting 1-Boc-piperazine by column chromatography or extraction to separate it from unreacted piperazine and di-Boc-piperazine.
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-benzoyl-N'-Boc-piperazine product.
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-benzoyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Evaporate the solvent and excess acid.
-
Neutralize with a saturated NaHCO₃ solution and extract the final this compound product.
Workflow and Signaling Pathway Visualizations
To aid in the understanding of the synthetic processes and the potential biological implications of this compound, the following diagrams have been generated using Graphviz.
Caption: Synthetic routes for this compound.
Research has indicated that this compound can induce neurotoxic effects, including the induction of apoptosis. The following diagram illustrates a plausible signaling pathway for this process, based on findings related to piperazine derivatives.
Caption: Proposed apoptotic pathway of this compound.
Conclusion
The synthesis of this compound can be achieved through several effective methods. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The direct acylation method is rapid, while the amidation with an ester provides a good yield over a longer reaction time. For the highest selectivity and yield of the mono-substituted product, the Boc-protection strategy is recommended, despite being a multi-step process. Understanding the synthetic pathways and potential biological activities of this compound is crucial for its effective application in drug discovery and development.
References
Application Notes and Protocols for 1-Benzoylpiperazine as a Chromatographic Standard in Quality Control
Introduction
1-Benzoylpiperazine (BZP) is a synthetic substance with stimulant properties, belonging to the piperazine (B1678402) chemical class.[1][2] Due to its potential for abuse, robust and accurate analytical methods are crucial for its detection and quantification in various matrices, including forensic samples and for quality control purposes in seized materials.[1][2] This document provides detailed application notes and protocols for the use of this compound as a standard in chromatographic techniques, specifically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are applicable for the quantitative analysis of BZP to ensure the quality and accuracy of analytical testing.
While often analyzed as a drug of abuse, the principles and methods described herein are directly applicable to its use as a characterized reference standard for the quality control of analytical processes. This includes the validation of analytical methods and the routine monitoring of instrument performance.
Chromatographic Methods for Quality Control
The two primary chromatographic techniques for the analysis of BZP are HPLC-MS/MS and GC-MS. Both offer high sensitivity and selectivity, making them suitable for quality control applications.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is a preferred method for the analysis of BZP in biological matrices due to its high sensitivity and specificity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of BZP. It is particularly useful for the analysis of volatile and thermally stable compounds. Derivatization may sometimes be employed to improve the chromatographic properties of BZP.
Quantitative Data Summary
The following tables summarize the quantitative data from validated chromatographic methods for the analysis of this compound.
Table 1: HPLC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL (in human plasma) | |
| Correlation Coefficient (R²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in human plasma) | |
| Intraday Precision (% RSD) | < 5% | |
| Interday Precision (% RSD) | < 10% | |
| Accuracy | > 90% |
Table 2: GC-MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 1.0 mg/mL | |
| Correlation Coefficient (R²) | > 0.999 | |
| Method Precision (% CV) | 1.3% | |
| Method Accuracy | -1.38% | |
| Limit of Detection (LOD) | ~0.004 µg/mL (representative for piperazine derivatives) | |
| Limit of Quantitation (LOQ) | ~0.016 µg/mL (representative for piperazine derivatives) |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound using HPLC-MS/MS
This protocol is adapted from a validated method for the analysis of BZP in human plasma and is suitable for quality control purposes.
1. Materials and Reagents
-
This compound (BZP) reference standard
-
N-(2-Hydroxyethyl)piperazine-d4 (or other suitable internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (for matrix-matched calibrators and controls)
2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of BZP in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve (e.g., ranging from 10 ng/mL to 5000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the internal standard in acetonitrile.
-
QC Working Solutions: Prepare separate QC working solutions at low, medium, and high concentrations (e.g., to yield final plasma concentrations of 3 ng/mL, 75 ng/mL, and 400 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the appropriate matrix (e.g., human plasma) into the labeled tubes.
-
For calibration standards, spike 5 µL of the corresponding BZP working standard solution into the blank matrix.
-
For QC samples, spike 5 µL of the QC working solution.
-
Add 150 µL of the internal standard working solution to all tubes.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials or a 96-well plate.
4. HPLC-MS/MS Instrumental Conditions
-
HPLC System: A standard liquid chromatograph.
-
Column: C18 analytical column.
-
Mobile Phase: A suitable gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate for a C18 column.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for BZP and the internal standard.
Protocol 2: Quantitative Analysis of this compound using GC-MS
This protocol is based on a method for the analysis of BZP and is suitable for quality control of seized materials or reference standards.
1. Materials and Reagents
-
This compound (BZP) reference standard
-
Nortriptyline (or other suitable internal standard)
-
Methanol (GC grade)
2. Preparation of Standard and Internal Standard Solutions
-
Standard Stock Solution: Prepare a stock solution of BZP in methanol at a known concentration (e.g., 1 mg/mL).
-
Internal Standard Solution: Prepare a solution of the internal standard in methanol (e.g., 0.6 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the BZP stock solution with the internal standard solution to achieve a concentration range of 0.1 mg/mL to 1.0 mg/mL.
3. Sample Preparation
-
Accurately weigh a known amount of the BZP sample (e.g., 5.0 mg).
-
Dissolve the sample in 1.5 mL of the internal standard solution in a GC vial.
4. GC-MS Instrumental Conditions
-
GC System: An Agilent 6890N or equivalent.
-
Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (30 m x 250 µm i.d. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Interface Temperature: 280°C.
-
Oven Temperature Program: Hold at 150°C for 1 min, then ramp to 220°C at 10°C/min, followed by a ramp to 290°C at 90°C/min and hold for 2.30 min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or selected ion monitoring (SIM) for characteristic ions of BZP (e.g., m/z 91, 134, 176).
Experimental Workflows
Caption: HPLC-MS/MS workflow for BZP analysis.
Caption: GC-MS workflow for BZP analysis.
Conclusion
The provided HPLC-MS/MS and GC-MS methods offer reliable and robust approaches for the quantitative analysis of this compound when used as a standard in quality control. The detailed protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the accuracy and precision of their analytical results. The choice of method will depend on the specific application, available instrumentation, and the matrix being analyzed. Proper method validation is essential before implementation in a routine laboratory setting.
References
Troubleshooting & Optimization
Improving the yield and purity of synthesized 1-Benzoylpiperazine
Technical Support Center: Synthesis of 1-Benzoylpiperazine
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of piperazine (B1678402) with benzoyl chloride.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Q2: What are the primary challenges and side reactions in this synthesis?
A2: The main challenge is controlling the selectivity between mono- and di-acylation of the piperazine ring.[4] Since piperazine has two reactive secondary amine groups, the formation of the di-substituted byproduct, 1,4-dibenzoylpiperazine (B181169), is a common side reaction that can significantly lower the yield of the desired mono-substituted product. Another potential side reaction is the hydrolysis of benzoyl chloride in the presence of water, which forms benzoic acid.
Q3: How can I minimize the formation of the 1,4-dibenzoylpiperazine byproduct?
A3: There are several strategies to favor mono-acylation:
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to benzoyl chloride statistically increases the probability of the acylating agent reacting with an unreacted piperazine molecule.
-
Use of a Protecting Group: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine. The synthesis involves the acylation of the unprotected nitrogen, followed by the removal of the protecting group.
-
In Situ Mono-protonation: By reacting piperazine with one equivalent of acid, a mono-salt is formed. The protonated nitrogen is less nucleophilic, directing the acylation to the free nitrogen.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors:
-
Formation of Byproducts: Significant formation of 1,4-dibenzoylpiperazine or benzoic acid will reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to lower yields.
-
Impure Starting Materials: The purity of piperazine and benzoyl chloride is crucial. Impurities can interfere with the reaction.
Q5: How can I purify the crude this compound?
A5: Purification can be achieved through several methods:
-
Extraction: An initial workup involving liquid-liquid extraction can help remove water-soluble impurities and the base used in the reaction.
-
Crystallization: Recrystallization from a suitable solvent is an effective method for purifying the solid product.
-
Column Chromatography: For high purity requirements or to separate the mono- and di-substituted products, silica (B1680970) gel column chromatography is a powerful technique.
Q6: What analytical techniques can be used to confirm the structure and purity of this compound?
A6: The structure and purity of the synthesized compound can be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide carbonyl group and other functional groups.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to assess the purity of the product and to monitor the progress of the reaction.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | High formation of 1,4-dibenzoylpiperazine. | Increase the molar excess of piperazine to benzoyl chloride (e.g., 5:1 or greater). Alternatively, use a mono-protected piperazine. |
| Incomplete reaction. | Monitor the reaction by TLC until the benzoyl chloride is consumed. Consider increasing the reaction time or temperature slightly. | |
| Hydrolysis of benzoyl chloride. | Ensure the reaction is carried out under anhydrous conditions and at a low temperature (0-5 °C) during the addition of benzoyl chloride. | |
| Presence of Multiple Spots on TLC | A mixture of this compound, 1,4-dibenzoylpiperazine, and unreacted piperazine. | Use column chromatography for separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective. |
| Oily or Discolored Product After Workup | Residual solvent or impurities. | Ensure complete removal of the extraction solvent under reduced pressure. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If discoloration persists, consider purification by column chromatography or recrystallization. |
| Difficulty in Isolating the Product from the Aqueous Layer | The product may be protonated and thus water-soluble if the aqueous layer is acidic. | Ensure the aqueous layer is made basic (pH > 10) before extraction with an organic solvent. |
| Emulsion Formation During Extraction | Soapy impurities or vigorous shaking. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. |
Data Presentation: Illustrative Reaction Parameters
The following table provides illustrative data on how different reaction parameters can influence the yield and product distribution in the synthesis of this compound. This data is based on general principles of the Schotten-Baumann reaction and is intended for comparative purposes.
| Entry | Piperazine:Benzoyl Chloride Molar Ratio | Temperature (°C) | Reaction Time (h) | Illustrative Yield of this compound (%) | Illustrative Yield of 1,4-Dibenzoylpiperazine (%) |
| 1 | 1:1 | 25 | 2 | 40-50 | 30-40 |
| 2 | 2:1 | 25 | 2 | 60-70 | 15-25 |
| 3 | 5:1 | 25 | 2 | 80-90 | <10 |
| 4 | 1:1 | 0-5 | 2 | 45-55 | 25-35 |
| 5 | 5:1 | 0-5 | 2 | 85-95 | <5 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Excess Piperazine
This protocol is adapted from general procedures for the mono-acylation of piperazine.
Materials:
-
Piperazine (5 equivalents)
-
Benzoyl chloride (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5 eq.) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve benzoyl chloride (1 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol (B129727) in DCM).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture of hexane and ethyl acetate).
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for low yield or purity issues.
References
Addressing matrix effects in the bioanalysis of 1-Benzoylpiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 1-Benzoylpiperazine (BZP) and related compounds by LC-MS/MS.
Troubleshooting Guide
Issue: Poor Sensitivity and Low Signal Intensity for BZP
Question: My BZP signal is much lower than expected, even for my highest calibration standard. What could be the cause?
Answer: Low signal intensity for BZP is a common indicator of ion suppression, a significant matrix effect where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of BZP in the mass spectrometer's ion source.[1][2][3][4] This leads to a reduced signal and can compromise the sensitivity and accuracy of the assay.[1]
Troubleshooting Steps:
-
Qualitatively Assess Matrix Effects: The first step is to determine if and where ion suppression is occurring in your chromatographic run. The post-column infusion experiment is a valuable tool for this.
-
Action: Perform a post-column infusion experiment as detailed in the Experimental Protocols section. This will generate a matrix effect profile, visually indicating regions of ion suppression or enhancement.
-
-
Optimize Chromatographic Separation: If the post-column infusion reveals that BZP co-elutes with a region of significant ion suppression, modifying the chromatographic conditions is necessary.
-
Action: Adjust the gradient, change the mobile phase composition, or try a different column chemistry to shift the retention time of BZP to a cleaner region of the chromatogram.
-
-
Enhance Sample Preparation: Inadequate sample cleanup is a primary contributor to matrix effects.
-
Action: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds. Refer to the Quantitative Data Summary for a comparison of these methods.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.
-
Action: If not already in use, incorporate a SIL-IS for BZP (e.g., BZP-d7). Since it co-elutes with BZP and has nearly identical physicochemical properties, it will experience the same degree of ion suppression, allowing for accurate correction of the signal.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.
-
Action: Perform a dilution series of your sample with the initial mobile phase to find a dilution factor that mitigates ion suppression while maintaining an adequate signal for BZP.
-
Issue: Inconsistent and Irreproducible BZP Results
Question: I am observing high variability in my BZP measurements between different samples and even between replicates of the same sample. Why is this happening?
Answer: Inconsistent results are often a consequence of variable matrix effects between different lots of a biological matrix or even between individual samples. This variability can lead to poor precision and accuracy in your quantitative results.
Troubleshooting Steps:
-
Quantitatively Evaluate Matrix Effects: It is crucial to quantify the extent of the matrix effect and its variability across different sources of your biological matrix. The post-extraction spike experiment is the gold standard for this assessment.
-
Action: Follow the detailed protocol for the post-extraction spike experiment in the Experimental Protocols section using at least six different lots of your blank matrix.
-
-
Calculate the Matrix Factor (MF) and Internal Standard (IS) Normalized MF: These calculations will provide a quantitative measure of the ion suppression or enhancement and assess the effectiveness of your internal standard.
-
Action: Use the formulas provided in the Experimental Protocols section to calculate the MF and IS-normalized MF. An IS-normalized MF close to 1.0 indicates effective compensation for the matrix effect.
-
-
Review Sample Preparation Consistency: Inconsistent sample preparation can introduce variability in the amount of matrix components remaining in the final extract.
-
Action: Ensure that your sample preparation protocol is followed precisely for all samples. Automating the sample preparation process can help to minimize variability.
-
-
Assess the Suitability of the Internal Standard: If the IS-normalized MF is not close to 1.0 and shows high variability, your internal standard may not be adequately tracking the behavior of BZP.
-
Action: If you are using a structural analog as an internal standard, ensure that it co-elutes with BZP. If problems persist, switching to a stable isotope-labeled internal standard is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS bioanalysis? A1: Matrix effects are the alteration of the ionization efficiency of a target analyte (in this case, BZP) by the presence of co-eluting components from the sample matrix (e.g., plasma, urine, serum). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects? A2: Matrix effects are typically caused by endogenous substances in the biological sample, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation. Exogenous compounds like anticoagulants used during sample collection can also contribute. These interfering substances can compete with the analyte for ionization in the MS source or alter the physical properties of the droplets in the electrospray, leading to changes in signal intensity.
Q3: How can I determine if my BZP assay is affected by matrix effects? A3: There are two primary experimental approaches to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.
-
Quantitative Assessment (Post-Extraction Spiking): This method quantifies the degree of ion suppression or enhancement by calculating the Matrix Factor (MF). Detailed protocols for both of these experiments are provided below.
Q4: What is the difference between an absolute and a relative matrix effect? A4:
-
Absolute Matrix Effect refers to the comparison of the analyte's response in a post-extracted matrix spike to its response in a neat solution. This is quantified by the Matrix Factor (MF).
-
Relative Matrix Effect assesses the variability of the matrix effect across different lots or sources of the same biological matrix. This is evaluated by the coefficient of variation (CV%) of the matrix factors from at least six different lots.
Q5: Can I use a structural analog as an internal standard to correct for matrix effects? A5: While a structural analog can provide some correction, it is not as effective as a stable isotope-labeled internal standard (SIL-IS). For optimal correction, the internal standard should co-elute with the analyte and have the same ionization properties. A SIL-IS is the ideal choice as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate compensation for matrix effects.
Quantitative Data Summary
The following tables summarize representative quantitative data for the bioanalysis of piperazine-like compounds, illustrating the impact of different sample preparation techniques on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods on Recovery and Matrix Effects in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | IS-Normalized MF |
| Protein Precipitation (Acetonitrile) | 95 ± 5% | 0.65 (Suppression) | 0.98 |
| Liquid-Liquid Extraction (LLE) | 85 ± 8% | 0.85 (Suppression) | 1.01 |
| Solid-Phase Extraction (SPE) | 92 ± 6% | 0.95 (Minimal Effect) | 1.00 |
Data are representative and may vary depending on the specific experimental conditions.
Table 2: Matrix Effects of this compound in Different Biological Matrices
| Biological Matrix | Matrix Effect (%) |
| Human Blood | -20.5% to +9.5% |
| Human Urine | -15.0% to +9.4% |
Data adapted from a study on piperazine (B1678402) derivatives, indicating the range of ion suppression and enhancement observed.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This experiment helps to identify chromatographic regions with ion suppression or enhancement.
Materials:
-
A standard solution of BZP at a concentration that provides a stable and mid-range signal.
-
A syringe pump.
-
A T-connector.
-
Blank, extracted biological matrix samples (prepared using your current sample preparation method).
Procedure:
-
Set up the LC-MS/MS system as you would for your BZP analysis.
-
Using the syringe pump and a T-connector, continuously infuse the BZP standard solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
Allow the signal for BZP to stabilize, which will create a constant, elevated baseline.
-
Inject a blank, extracted matrix sample.
-
Monitor the BZP signal throughout the chromatographic run.
Interpretation of Results:
-
A dip in the baseline signal indicates a region of ion suppression .
-
A rise in the baseline signal indicates a region of ion enhancement .
-
The goal is to adjust your chromatography so that your BZP peak elutes in a region with a stable baseline.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking
This experiment quantifies the extent of matrix effects by calculating the Matrix Factor (MF).
Materials:
-
At least six different lots of blank biological matrix.
-
Standard solutions of BZP and the internal standard (IS).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of BZP and the IS at low and high concentrations in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different blank matrix lots using your sample preparation method. Spike the extracted matrix with BZP and the IS at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with BZP and the IS at low and high concentrations before the extraction process. (This set is used for recovery calculation).
-
-
Analyze all three sets of samples by LC-MS/MS.
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Recovery (%):
-
Recovery (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental setup for post-column infusion.
References
Technical Support Center: Refinement of Analytical Methods for Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for complex biological samples.
Section 1: Sample Preparation and Protein Quantification
This section addresses common issues encountered during the initial stages of sample handling and protein concentration measurement.
Troubleshooting Guide: Protein Quantification Assays
Q: My protein assay is giving inconsistent or inaccurate readings. What are the common causes?
A: Inconsistent absorbance readings can stem from several factors, including pipetting inaccuracies and interfering substances in your sample buffer. Ensure your pipettes are properly calibrated and that you are using a consistent technique for all samples and standards.[1] Common interfering substances include detergents and reducing agents, which can affect the dye-binding or chemical reactions central to many protein assays.[2][3][4] It is also crucial to prepare your protein standards in the same buffer as your samples to account for any buffer-related interference.[1]
Q: I'm observing low absorbance or no color change in my Bradford assay. What should I check?
A: A lack of color development in a Bradford assay can be due to several reasons:
-
Incorrect Wavelength: Ensure your spectrophotometer is set to 595 nm, the maximum absorbance for the Coomassie dye-protein complex.
-
Low Protein Concentration: Your sample's protein concentration might be below the assay's detection limit. Consider concentrating your sample or using a more sensitive assay.
-
Reagent Degradation: The Coomassie dye reagent may have expired or been stored improperly. Use fresh reagent that has been brought to room temperature before use.
-
Interfering Substances: The presence of detergents in your sample can interfere with the assay.
Q: My standard curve for the BCA assay is not linear. Why might this be?
A: A non-linear standard curve in a BCA assay can occur if the concentrations of your standards do not appropriately bracket your unknown sample's concentration. You should prepare a standard curve with a range that encompasses the expected protein concentration of your samples. Additionally, certain substances can interfere with the BCA assay, including reducing agents, copper-chelating agents, and some amino acids like cysteine and tyrosine.
Data Presentation: Interfering Substances in Common Protein Assays
The following table summarizes the compatibility of common protein assays with substances frequently found in biological sample buffers.
| Substance | Bradford Assay | BCA Assay |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Generally compatible | Incompatible, interferes with the copper reduction step |
| Detergents (e.g., SDS, Triton X-100) | Incompatible, can cause the dye to precipitate | Compatible up to certain concentrations (e.g., 5% surfactants) |
| Ammonium Sulfate | Interferes | Interferes |
| TRIS buffer | Interferes | Compatible |
| EDTA | Compatible | Incompatible, as it is a copper-chelating agent |
| Guanidine HCl | Interferes | Can interfere |
| Urea | Interferes | Can interfere |
Mandatory Visualization: Protein Quantification Assay Selection
References
Technical Support Center: Optimization of Dosage for Minimizing Toxic Effects In Vivo
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing in vivo drug dosage to minimize toxic effects while maintaining therapeutic efficacy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical toxicology studies.
Frequently Asked questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study?
A1: Selecting an appropriate starting dose is crucial for the safety and success of your experiment. A common and recommended approach is to begin with the No Observed Adverse Effect Level (NOAEL) identified from prior preclinical toxicology studies.[1] If a NOAEL is not available, in vitro efficacy data can be converted to an in vivo equivalent dose. Allometric scaling, which accounts for differences in body surface area and metabolic rates between species, is a widely used method for this conversion.[1] It is also beneficial to review scientific literature for dosing information on similar compounds or in similar animal models.[2]
Q2: What is a dose-range finding study and why is it important?
A2: A dose-range finding (DRF) study, also known as a Maximum Tolerated Dose (MTD) study, is a preliminary experiment to identify a range of doses that are both safe and effective.[1][3] These studies are critical in early-stage drug development to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specific period. This information is essential for designing subsequent, more extensive toxicology and efficacy studies.
Q3: What are the key differences between Pharmacokinetics (PK) and Pharmacodynamics (PD)?
A3: Pharmacokinetics (PK) and Pharmacodynamics (PD) are two fundamental concepts in pharmacology that describe the relationship between a drug and the body.
-
Pharmacokinetics (PK) describes what the body does to the drug. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). PK studies help determine how the concentration of the compound changes over time in the body.
-
Pharmacodynamics (PD) describes what the drug does to the body. It focuses on the biochemical and physiological effects of the compound and its mechanism of action. PD studies help to understand the relationship between the drug concentration at the site of action and the resulting effect.
Understanding the PK/PD relationship is crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity.
Q4: What are common clinical signs of toxicity to monitor in mice?
A4: During in vivo studies, it is critical to monitor animals for any signs of toxicity. Common clinical signs include:
-
Significant body weight loss (a loss of more than 15-20% of the initial body weight is often considered a humane endpoint).
-
Changes in physical appearance such as piloerection (hair standing on end), hunched posture, and rough coat.
-
Behavioral changes like lethargy, decreased motor activity, or social isolation.
-
Changes in food and water consumption.
-
Signs of pain or distress, such as vocalization or abnormal sensitivity to touch.
Troubleshooting Guides
Issue 1: High toxicity and adverse effects are observed, even at what was presumed to be a low dose.
| Possible Cause | Troubleshooting Steps |
| Incorrect Starting Dose | Re-evaluate the data used to determine the starting dose. Review the NOAEL from toxicology studies if available. Conduct a pilot study with a wider range of lower doses to establish a safer starting point. |
| Species-Specific Sensitivity | The chosen animal model may be particularly sensitive to the compound. Review literature for any known sensitivities of the specific strain. Consider using a different, less sensitive strain or species for initial studies. |
| Formulation/Vehicle Toxicity | The vehicle used to dissolve or suspend the compound may be causing toxicity. Run a control group with the vehicle alone to assess its effects. If the vehicle is toxic, explore alternative, biocompatible vehicles. |
| Rapid Absorption/High Cmax | The route of administration may lead to rapid absorption and a high peak plasma concentration (Cmax), causing acute toxicity. Consider a different route of administration (e.g., subcutaneous instead of intravenous) or a formulation that allows for slower release. Conduct pharmacokinetic (PK) studies to determine the absorption profile. |
Issue 2: Lack of efficacy (no therapeutic effect) is observed at well-tolerated doses.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | The dose may be too low to achieve a therapeutic concentration at the target site. Perform a dose-escalation study to test higher doses, ensuring they remain below the MTD. Conduct PK analysis to measure plasma and tumor/target tissue concentrations of the compound. |
| Poor Bioavailability | The compound may not be well absorbed when administered via the chosen route. Investigate alternative formulations or routes of administration to improve absorption and bioavailability. |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations for a sufficient duration. Conduct PK studies to determine the half-life of the compound. Consider a different dosing schedule (e.g., more frequent administration) or a formulation that protects the compound from rapid metabolism. |
| Target Engagement Issues | The drug may not be reaching or effectively binding to its intended biological target. Assess target engagement in tissues of interest using appropriate pharmacodynamic (PD) biomarkers. |
| Animal Model Resistance | The chosen animal model may be resistant to the therapeutic effects of the compound. Consider testing the compound in a different, more appropriate animal model of the disease. |
Data Presentation
Table 1: Example Data from a Maximum Tolerated Dose (MTD) Study in Mice
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) - Day 7 | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +5.2 | Normal |
| 50 | 5 | 0/5 | +3.8 | Normal |
| 100 | 5 | 0/5 | -2.1 | Mild lethargy on Day 1, resolved by Day 2 |
| 200 | 5 | 1/5 | -8.5 | Piloerection, hunched posture, significant lethargy |
| 400 | 5 | 4/5 | -18.2 (for survivor) | Severe lethargy, ataxia, hypothermia |
Table 2: Example Data from a Dose-Range Finding Efficacy Study in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) - Day 21 | Mean Body Weight Change (%) - Day 21 |
| Vehicle Control | - | Daily | 1520 ± 180 | +8.5 |
| Compound X | 25 | Daily | 980 ± 150 | +6.2 |
| Compound X | 50 | Daily | 450 ± 95 | +1.5 |
| Compound X | 100 | Daily | 180 ± 50 | -5.8 |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Dose (MTD) in Mice
Objective: To determine the highest dose of a test compound that can be administered to mice without causing dose-limiting toxicity.
Materials:
-
Test compound
-
Appropriate vehicle for formulation
-
Syringes and needles appropriate for the route of administration
-
Animal balance
-
Cages and appropriate housing
-
Male and female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Group Assignment: Randomly assign animals to treatment groups (typically 3-5 mice per sex per group). Include a vehicle control group.
-
Dose Selection: Select a starting dose based on in vitro data or literature. Subsequent doses should be escalated in a stepwise manner (e.g., 2-fold or 3-fold increments).
-
Compound Administration: Administer the test compound or vehicle to the respective groups via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing, and daily thereafter for 7-14 days). Record observations such as changes in posture, activity, breathing, and any signs of pain or distress.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study (e.g., daily or every other day).
-
Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10-15% loss in body weight.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible abnormalities in organs and tissues.
Protocol 2: Oral Gavage in Mice
Objective: To administer a precise volume of a liquid substance directly into the stomach of a mouse.
Materials:
-
Sterile gavage needle (18-20 gauge for adult mice) with a ball-tip
-
Syringe (1 ml)
-
Substance to be administered
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
Entering the Esophagus: The mouse will naturally swallow as the needle reaches the pharynx, which allows the needle to easily pass into the esophagus. Do not force the needle. If resistance is met, withdraw and try again.
-
Administration: Once the needle is in the esophagus (the pre-measured length should be inserted), slowly administer the substance from the syringe.
-
Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Mandatory Visualization
Caption: Decision tree for in vivo dose optimization.
Caption: Experimental workflow for an MTD study.
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
References
Validation & Comparative
Unraveling the Neurotoxic Profile of 1-Benzoylpiperazine: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro neurotoxic effects of 1-Benzoylpiperazine, N-benzylpiperazine (BZP), and the widely recognized psychostimulant, amphetamine. Through a systematic presentation of experimental data, detailed protocols, and visual pathway diagrams, this document serves as a critical resource for understanding the potential neuronal damage induced by these psychoactive compounds.
Comparative Neurotoxicity Assessment
The in vitro neurotoxic potential of this compound, its structural analog N-benzylpiperazine (BZP), and amphetamine has been evaluated across various neuronal cell lines. Key indicators of neurotoxicity, including effects on cell viability, induction of oxidative stress, and activation of apoptotic pathways, have been quantified to facilitate a direct comparison. The data presented below, derived from studies on human neuroblastoma SH-SY5Y and glial LN-18 cells, highlights the differential toxicities of these compounds.
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| This compound | SH-SY5Y | Multiple | Oxidative Stress, Mitochondrial Dysfunction, Apoptosis | Not Specified | Induced neurotoxic effects | [1] |
| N-benzylpiperazine (BZP) | LN-18 | LDH Release | Cytotoxicity | 1700 µM | 110.7 ± 9.0% of control | [2] |
| 5700 µM | 154.2 ± 14.3% of control | [2] | ||||
| LN-18 | ROS Production | Oxidative Stress | 570 µM | 118.3 ± 11.6% of control | [2] | |
| 1700 µM | 120.9 ± 12.3% of control | [2] | ||||
| LN-18 | 8-OHdG Levels | DNA Damage | 570 µM | 421.4 ± 52.7% of control | ||
| 1700 µM | 593.8 ± 51.5% of control | |||||
| LN-18 | Caspase-3 Activity | Apoptosis | Lowest concentration tested | 258.8 ± 76.4% of control | ||
| LN-18 | Caspase-9 Activity | Apoptosis | 1700 µM | 130.2 ± 36.3% of control | ||
| Amphetamine | SH-SY5Y | MTS Assay | Cell Viability | 3.13 µM | ~75% of control | |
| SH-SY5Y | ROS Production | Oxidative Stress | Not Specified | Significant increase | ||
| SH-SY5Y | Caspase-3 Activity | Apoptosis | Not Specified | Increased cleavage |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound, BZP, or amphetamine) for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compounds as described for the MTT assay.
-
Probe Loading: Remove the treatment medium and incubate the cells with 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Caspase-3/9 Activity Assay
-
Cell Lysis: After compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Substrate Addition: Add the caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA) colorimetric substrate to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.
Visualizing the Molecular Mechanisms
To elucidate the underlying pathways of this compound-induced neurotoxicity, the following diagrams illustrate the experimental workflow and the proposed signaling cascade leading to neuronal cell death.
Conclusion
The in vitro evidence strongly suggests that this compound and N-benzylpiperazine (BZP) exert neurotoxic effects through mechanisms involving oxidative stress, mitochondrial impairment, and the induction of apoptosis. While the potency may differ, these effects are comparable to those observed with amphetamine, raising significant concerns about their potential for neuronal damage. This guide provides a foundational understanding for further research into the precise molecular targets and signaling pathways affected by these psychoactive substances, which is essential for the development of potential therapeutic interventions and informed public health policies.
References
A Comparative Pharmacological Guide: 1-Benzoylpiperazine vs. 1-Benzylpiperazine (BZP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of 1-Benzoylpiperazine and 1-Benzylpiperazine (BZP). While both are derivatives of piperazine, their pharmacological profiles, particularly concerning their interaction with monoamine systems, appear to differ significantly based on available data. BZP is a well-characterized psychostimulant, whereas data on the specific neuropharmacological actions of this compound at monoamine transporters is less defined in publicly accessible literature. This comparison relies on published data for BZP and a direct comparative study on the neurotoxic effects of both compounds.
Introduction
1-Benzylpiperazine (BZP) is a synthetic substance with known euphoric and stimulant properties, leading to its classification as a controlled substance in many countries.[1][2] It acts primarily on dopaminergic and serotonergic systems, exhibiting a pharmacological profile comparable to, but less potent than, amphetamine.[3][4] In contrast, this compound is often utilized as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-anxiety and antidepressant medications.[5] While it is used in neuroscience research to understand neurotransmitter systems, specific data on its affinity and functional activity at monoamine transporters are not as readily available. A comparative study has, however, investigated the neurotoxic effects of both compounds.
Pharmacological Mechanism of Action
1-Benzylpiperazine (BZP) is a "messy drug" with a multifaceted mechanism of action on monoamine neurotransmitters. Its primary effects are mediated through the following actions:
-
Dopamine (B1211576) (DA) and Norepinephrine (B1679862) (NE) Release: BZP acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to the release of these catecholamines from presynaptic terminals.
-
Serotonin (B10506) (5-HT) Release and Reuptake Inhibition: BZP also interacts with the serotonin transporter (SERT), causing the release of serotonin and inhibiting its reuptake, thereby increasing extracellular 5-HT levels.
-
Receptor Agonism: BZP also functions as a non-selective serotonin receptor agonist.
This compound , based on a direct comparative study, induces oxidative stress and apoptosis in dopaminergic cells, similar to BZP. However, detailed studies characterizing its specific interactions (binding affinity and functional activity) with DAT, NET, and SERT are not prevalent in the available scientific literature. Its structural difference, the presence of a benzoyl group instead of a benzyl (B1604629) group, likely alters its interaction with these transporters.
Figure 1: Interaction with Monoamine Transporters.
Quantitative In Vitro Functional Data
The following table summarizes the available data on the functional potency of BZP as a monoamine releaser. Potency is expressed as the half-maximal effective concentration (EC₅₀), with lower values indicating greater potency. No comparable data for this compound's activity at these transporters was found in the searched literature.
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) |
| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Comparative Neurotoxicity
A key study directly compared the neurotoxic effects of BZP and this compound in a dopaminergic human neuroblastoma cell line (SH-SY5Y). The findings indicate that both compounds induce cellular-based neurotoxicity.
Key Findings:
-
Both BZP and this compound induced oxidative stress.
-
Both compounds inhibited mitochondrial functions.
-
Both compounds stimulated apoptosis (programmed cell death).
This suggests that while their primary pharmacological mechanisms at the transporter level may differ, they share common downstream pathways leading to neuronal cell death.
Experimental Protocols
In Vitro Neurotransmitter Release Assay
This protocol provides a general methodology for determining the potency of a compound to induce the release of monoamine neurotransmitters from synaptosomes.
Objective: To measure the EC₅₀ values for dopamine, norepinephrine, and serotonin release induced by the test compounds.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).
-
Synaptosome preparation buffers.
-
Test compounds (1-Benzylpiperazine, this compound).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions by homogenization and differential centrifugation.
-
Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake.
-
Wash: Wash the synaptosomes to remove excess radiolabel.
-
Initiation of Release: Add varying concentrations of the test compounds to the synaptosome preparations.
-
Incubation: Incubate for a defined period at 37°C to allow for neurotransmitter release.
-
Termination of Release: Stop the release by rapid filtration or centrifugation.
-
Quantification: Measure the amount of radiolabel released into the supernatant and remaining in the synaptosomes using a scintillation counter.
-
Data Analysis: Plot the percentage of release against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Figure 2: In Vitro Neurotransmitter Release Assay Workflow.
Summary and Conclusion
This guide highlights the significant differences in the available pharmacological data for 1-Benzylpiperazine and this compound.
-
1-Benzylpiperazine (BZP): Is a well-documented psychostimulant that acts as a potent releaser of norepinephrine and dopamine, and a less potent releaser of serotonin. Its effects are comparable to amphetamine, though with lower potency.
-
This compound: The primary pharmacological actions at monoamine transporters are not well-defined in the available literature. However, it demonstrates comparable neurotoxicity to BZP in vitro, suggesting it engages with neuronal systems in a manner that can lead to cell death.
The structural difference between the benzyl and benzoyl moieties likely accounts for the presumed differences in their pharmacological profiles. The electron-withdrawing nature of the carbonyl group in this compound would significantly alter its electronic properties and steric hindrance compared to the benzyl group in BZP, thus affecting its interaction with monoamine transporters.
Figure 3: Comparative Logic of Pharmacological Actions.
Further research is required to fully characterize the pharmacological profile of this compound and to determine its affinity and functional activity at monoamine transporters. Such data would enable a more direct and comprehensive comparison with BZP and provide a clearer understanding of its potential therapeutic or toxicological effects.
References
- 1. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Buy this compound hydrochloride | 56227-55-5 [smolecule.com]
- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for 1-Benzoylpiperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the identification and quantification of 1-Benzoylpiperazine (BZP), a piperazine (B1678402) derivative with stimulant properties. The selection of an appropriate analytical method is critical for accurate and reliable results in research, clinical, and forensic settings. This document outlines the performance characteristics and detailed experimental protocols for several key techniques, supported by experimental data to aid in methodological decisions.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the quantitative performance of commonly employed analytical methods for the determination of this compound.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (%) | Precision (%RSD) | Primary Application |
| LC-MS/MS | 0.2 ng/mL[1] | 0.5 ng/mL[1] | 1 - 500 ng/mL (R² > 0.99)[2] | >90%[3] | Intra-day: <5%, Inter-day: <10%[3] | Quantification in biological matrices |
| GC-MS | 0.002 - 0.156 µg/mL (matrix dependent) | 0.008 - 0.625 µg/mL (matrix dependent) | 0 - 10 µg/mL | Extraction Efficiency: 76% - 108% | CV ≤ 20% | Quantification and identification |
| GC-FID | Not specified | Not specified | 0.1 - 1.0 mg/mL (r² > 0.999) | -1.38% | 1.3% C.V. | Quantification in seized materials |
| FTIR Spectroscopy | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | Identification and structural elucidation |
| NMR Spectroscopy | Not applicable | Not applicable | Not applicable | Not applicable | Not applicable | Structural confirmation and elucidation |
Experimental Workflows and Logical Relationships
A generalized experimental workflow for the chromatographic analysis of this compound is depicted below. This process includes sample reception, preparation, instrumental analysis, and data processing.
Caption: A generalized workflow for the analysis of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods from scientific literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the quantification of BZP in biological matrices such as human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of an internal standard working solution (e.g., N-(2-Hydroxyethyl)piperazine-d4 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Instrumentation:
-
Chromatographic System: A standard HPLC or UPLC system.
-
Analytical Column: A C18 analytical column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265). For example, a mixture of ammonium formate (pH 4.5, 0.01 M) and acetonitrile can be used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
-
Analytical Conditions:
-
Flow Rate: Typically around 0.4 - 1.0 mL/min.
-
MRM Transitions: Specific precursor-to-product ion transitions for BZP and the internal standard are monitored for quantification and confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for both the identification and quantification of BZP, often requiring derivatization to improve chromatographic performance.
-
Sample Preparation (Solid Phase Extraction and Derivatization):
-
For plasma samples, perform protein precipitation followed by solid-phase extraction (SPE). For urine or cell culture medium, SPE can be directly applied.
-
Condition an Oasis MCX SPE column with methanol (B129727) and 0.1 M HCl.
-
Load the pre-treated sample onto the SPE column.
-
Wash the column with 0.1 M HCl and methanol.
-
Elute the analytes with 5% NH4OH in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
For derivatization, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Incubate at 70°C for 30 minutes.
-
Evaporate to dryness and reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
Instrumentation:
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a mass selective detector.
-
Analytical Column: A DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Analytical Conditions:
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with full scan for identification or selected ion monitoring (SIM) for quantification.
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a reliable and cost-effective method for the quantification of BZP, particularly in seized drug samples where concentrations are higher.
-
Sample Preparation:
-
Dissolve a known weight of the sample in a suitable solvent such as methanol.
-
If necessary, dilute the sample to fall within the linear range of the calibration curve.
-
An internal standard can be added for improved accuracy.
-
-
Instrumentation:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).
-
Analytical Column: A 5% phenyl/95% methyl silicone column is often used.
-
Carrier Gas: Hydrogen or Helium.
-
-
Analytical Conditions:
-
Injector and Detector Temperature: Typically set at 280°C.
-
Oven Temperature Program: An initial temperature of 100°C held for 1 minute, then ramped to 280°C.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for the qualitative identification of BZP by analyzing its unique molecular vibrations.
-
Sample Preparation:
-
For solid samples, the material can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is placed onto the ATR crystal.
-
Alternatively, a small amount of the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.
-
-
Instrumentation:
-
FTIR Spectrometer: A benchtop FTIR spectrometer.
-
-
Analysis:
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum, which shows characteristic absorption bands for the functional groups present in BZP, is compared to a reference spectrum for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for the unambiguous identification and structural elucidation of BZP. Both ¹H and ¹³C NMR are commonly used.
-
Sample Preparation:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a detailed fingerprint of the molecular structure, allowing for confirmation of the identity of this compound. The appearance of the ¹H NMR spectrum can be influenced by the restricted rotation of the amide bond and the interconversion of the piperazine chair conformations.
-
References
- 1. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Reliability of 1-Benzoylpiperazine Experimental Data
For researchers, scientists, and drug development professionals, the reproducibility and reliability of experimental data are paramount for advancing scientific knowledge and ensuring the validity of research findings. This guide provides a comparative analysis of the experimental data for 1-Benzoylpiperazine (BZP), a piperazine (B1678402) derivative with stimulant properties, alongside common alternatives such as 3,4-methylenedioxymethamphetamine (MDMA), Mephedrone, and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This comparison aims to offer an objective overview of the available analytical methods and pharmacological data to aid in experimental design and data interpretation.
Quantitative Analysis: A Comparative Overview
The reliability of quantitative data hinges on the validation of the analytical methods used. While extensive validation data is available for benzylpiperazine, MDMA, mephedrone, and TFMPP, there is a notable scarcity of published, fully validated analytical methods specifically for this compound. The following tables summarize key validation parameters for the analytical methods of these substances, providing a benchmark for assessing data reliability.
Table 1: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Method Validation Parameters
| Analyte | Linearity (R²) | Accuracy (%) | Precision (RSD %) | LLOQ (ng/mL) | Matrix |
| This compound (BZP) | >0.99 | >90% | <10% (inter-day) | 5 | Human Plasma[1] |
| MDMA | >0.99 | Not explicitly stated | 2.7% (intra- and inter-day) | 3 | Tablets[2] |
| Mephedrone | Not explicitly stated | Not explicitly stated | Not explicitly stated | 5 | Plasma[3] |
| TFMPP | >0.99 | >90% | <10% (inter-day) | 5 | Human Plasma[1] |
Table 2: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters
| Analyte | Linearity (r²) | Accuracy (% Error) | Precision (CV %) | LLOQ (µg/mL) | Matrix |
| This compound (BZP) | >0.999 | -1.38% | 1.3% | Not explicitly stated | Seized Pills[4] |
| MDMA | 0.997 | Not explicitly stated | <2% | 0.406 | Seized Tablets |
| Mephedrone | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Plasma & Urine |
| TFMPP | >0.999 | -3.22% | 1.3% | Not explicitly stated | Seized Pills |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of typical methodologies used for the analysis of piperazine derivatives and their alternatives.
Sample Preparation for LC-MS/MS Analysis of BZP in Human Plasma
A common method for extracting BZP from human plasma involves a straightforward protein precipitation technique.
-
Procedure:
-
Spike blank plasma with BZP working standard solutions for calibration standards and quality control (QC) samples.
-
Add an internal standard solution (e.g., N-(2-Hydroxyethyl)piperazine-d4 in acetonitrile) to all samples.
-
Vortex the tubes to precipitate proteins.
-
Centrifuge the samples to separate the supernatant.
-
Transfer the clear supernatant for injection into the LC-MS/MS system.
-
GC-MS Analysis of Seized Tablets
For solid samples such as illicit tablets, the following protocol is often employed.
-
Procedure:
-
Crush the tablet into a fine powder.
-
Dissolve a measured amount of the powder in a suitable solvent (e.g., methanol).
-
Prepare a synthetic mixture with a known concentration of the analyte and an internal standard for validation purposes.
-
Inject the prepared solution into the GC-MS system for analysis.
-
Pharmacological Signaling Pathway
Piperazine derivatives, including this compound and its analogues, exert their stimulant effects primarily by modulating monoaminergic neurotransmission. They interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.
The proposed mechanism involves both the inhibition of reuptake and the promotion of neurotransmitter release. This dual action results in enhanced signaling at postsynaptic receptors, leading to the characteristic psychostimulant effects.
Conclusion
The available experimental data for this compound is limited compared to its more well-studied counterparts like benzylpiperazine, MDMA, and mephedrone. While analytical methods for benzylpiperazine are well-validated and demonstrate good reliability and reproducibility, there is a clear need for the development and validation of specific methods for this compound to ensure the accuracy of future research. The pharmacological profile of this compound is presumed to be similar to other piperazine derivatives, primarily acting on monoamine transporters. However, further detailed pharmacological studies are necessary to fully elucidate its specific mechanisms of action and signaling pathways. Researchers should exercise caution when interpreting data related to this compound and consider the methodologies and validation parameters of the analytical techniques employed.
References
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. ikm.org.my [ikm.org.my]
A Comparative Analysis of 1-Benzoylpiperazine and Other Psychoactive Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1-Benzoylpiperazine (BZP) alongside other prominent psychoactive stimulants, including amphetamine, cocaine, methylphenidate, and MDMA. The following sections detail their pharmacological interactions with key monoamine transporters, the experimental methods used to determine these interactions, and the intracellular signaling pathways they modulate.
Quantitative Comparison of Psychoactive Stimulants
The primary mechanism of action for many psychoactive stimulants involves the modulation of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This modulation, whether through reuptake inhibition or release, dictates the unique pharmacological profile of each compound. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of BZP and other selected stimulants at these transporters. Lower Ki, EC50, and IC50 values indicate higher potency.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound (BZP) | Data Not Consistently Available | Data Not Consistently Available | Data Not Consistently Available |
| Amphetamine | ~600[1] | ~70-100[1] | ~20,000-40,000[1] |
| Cocaine | ~200-700[1] | ~200-700[1] | ~200-700 |
| Methylphenidate | ~100 | ~100 | >10,000 |
| MDMA | ~5,000 | ~600 | ~200 |
Table 2: Functional Potency for Neurotransmitter Release (EC50, nM)
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| This compound (BZP) | 175 | 62 | 6050 |
| d-Amphetamine | 25 | 7 | 1765 |
| d-Methamphetamine | 25 | 12 | 736 |
Table 3: Functional Potency for Transporter Inhibition (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| d-Methylphenidate | 33 | 244 | >50,000 |
| l-Methylphenidate | 540 | 5100 | >50,000 |
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro experimental protocols. The following sections provide a detailed overview of the methodologies for receptor binding and neurotransmitter release assays.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its target transporter.
Materials:
-
Cell membranes expressing the target transporter (DAT, NET, or SERT).
-
Radioligand specific for the transporter (e.g., [3H]WIN 35,428 for DAT).
-
Test compound (e.g., BZP, amphetamine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Neurotransmitter Release Assay
This assay is used to measure the ability of a compound to evoke the release of neurotransmitters from presynaptic nerve terminals (synaptosomes).
Objective: To quantify the amount of a specific neurotransmitter (e.g., dopamine, norepinephrine, or serotonin) released from synaptosomes in the presence of a test compound.
Materials:
-
Synaptosome preparation from a specific brain region (e.g., striatum for dopamine).
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine).
-
Krebs-Ringer buffer.
-
Test compound.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Synaptosomes are isolated from brain tissue by homogenization and differential centrifugation.
-
Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter, which is taken up into the synaptic vesicles.
-
Washing: The synaptosomes are washed to remove excess extracellular radiolabeled neurotransmitter.
-
Stimulation: The loaded synaptosomes are exposed to the test compound at various concentrations.
-
Sample Collection: The amount of radioactivity released into the supernatant is measured at specific time points.
-
Quantification: The radioactivity in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total neurotransmitter content of the synaptosomes. The EC50 value, the concentration of the test compound that produces 50% of the maximal release, is then determined.
Signaling Pathways and Experimental Workflows
The interaction of psychoactive stimulants with monoamine transporters initiates a cascade of intracellular signaling events that ultimately mediate their physiological and behavioral effects. The following diagrams, generated using Graphviz, illustrate these signaling pathways and a typical experimental workflow for their investigation.
References
A Comparative Guide to the In Vivo Efficacy of Novel Benzoylpiperazine-Based GlyT1 Inhibitors
This guide provides a detailed comparison of novel GlyT1 inhibitors with a benzoylpiperazine scaffold against other alternative GlyT1 inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance based on supporting experimental data.
The inhibition of the glycine (B1666218) transporter 1 (GlyT1) is a promising therapeutic strategy for schizophrenia.[1][2][3][4] GlyT1 inhibitors block the reuptake of glycine, an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to increased synaptic glycine concentrations and enhanced NMDA receptor function.[5] This mechanism is particularly relevant to addressing the cognitive and negative symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.
Comparative Efficacy of GlyT1 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of selected benzoylpiperazine-based GlyT1 inhibitors and other notable GlyT1 inhibitors.
Table 1: In Vitro Potency of GlyT1 Inhibitors
| Compound | Chemical Class | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Bitopertin (RG1678) | Benzoylpiperazine | 30 | Rat GlyT1 | |
| Iclepertin (B6604116) (BI 425809) | Benzoylpiperazine | Not Reported | Not Reported | |
| PF-03463275 | Non-sarcosine | Not Reported | Not Reported | |
| Sarcosine (B1681465) | Sarcosine-based | >10,000 | Human GlyT1c | |
| SSR504734 | Non-sarcosine | 11 | CHO cells expressing human GlyT1 |
Table 2: In Vivo Efficacy in Animal Models of Schizophrenia
| Inhibitor | Animal Model | Behavioral Assay | Dosage | Key Findings | Reference |
| Bitopertin | MK-801-induced deficits in rats | Novel Object Recognition | 0.3, 1, 3 mg/kg, p.o. | Reversed cognitive deficits; maximal effect at 0.3 mg/kg. | |
| Iclepertin (BI 425809) | MK-801-treated mice | Mismatch Negativity (MMN) | 1, 3, 10 mg/kg, p.o. | Attenuated MK-801-induced deficits in MMN, a measure of auditory sensory processing. | |
| Sarcosine | PCP-treated rats | Social Interaction | 100, 200 mg/kg, i.p. | Ameliorated social withdrawal deficits induced by PCP. | |
| PF-03463275 | Healthy Human Subjects | Working Memory (n-back task) | Not Reported | Improved working memory performance. |
Table 3: Effect on Cerebrospinal Fluid (CSF) Glycine Levels
| Compound | Species | Dosage | % Increase in CSF Glycine (from baseline) | Reference |
| Bitopertin | Human | Not Reported | Dose-dependent increase | |
| Iclepertin (BI 425809) | Rat | 1, 3, 10 mg/kg, p.o. | Significant, dose-dependent increase | |
| NFPS (a sarcosine derivative) | Rat | 1 mg/kg, s.c. (in combination) | Significant elevation (when combined with a GlyT2 inhibitor) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism and evaluation of these inhibitors, the following diagrams illustrate the GlyT1 signaling pathway and typical experimental workflows.
References
- 1. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 2. Glycine transport inhibitors in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating 1-Benzoylpiperazine as a Reference Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable reference standard is a critical cornerstone of accurate and reproducible analytical results. This guide provides a comprehensive validation of 1-Benzoylpiperazine (BZP) as a reference standard for the analysis of piperazine (B1678402) derivatives, offering a comparative assessment against common alternatives and supported by detailed experimental data.
This compound, a derivative of piperazine, is utilized in analytical chemistry as a standard in chromatographic techniques, aiding in the analysis of complex mixtures for drug formulation and quality control.[1] It also serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-anxiety and antidepressant medications, and is used in neuroscience research to explore neurotransmitter systems.[1] This guide delves into the analytical methodologies for its quantification, compares its performance with alternative standards, and provides the necessary data to support its use as a reliable reference material.
Physicochemical Properties of this compound
A well-characterized reference standard begins with a thorough understanding of its fundamental physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | |
| Melting Point | 61-64 °C | |
| Boiling Point | 207 °C at 10 mmHg | |
| Appearance | White to almost white crystalline powder | |
| Purity (by GC) | ≥ 97% |
Analytical Methodologies and Performance Data
The utility of a reference standard is intrinsically linked to the robustness and reliability of the analytical methods used for its detection and quantification. This section details validated chromatographic methods for the analysis of this compound and its analogues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like piperazine derivatives.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975 MS detector).
-
Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C for 10 minutes, then ramped at 35°C/min to 260°C and held for 2 minutes.
-
Detector Temperature: 260°C.
-
Injection Volume: 1.0 µL.
-
Diluent: Methanol.
Performance Data for Piperazine Derivatives (General Method):
| Parameter | Result | Reference |
| Linearity Range | 0-10 µg/mL (for BZP and TFMPP) | |
| Precision (%RSD) | < 20% | |
| Limit of Detection (LOD) | 0.004 µg/mL (for BZP in plasma) | |
| Limit of Quantification (LOQ) | 0.016 µg/mL (for BZP in plasma) |
A study focused on the differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS identified a unique benzoyl-group containing fragment at m/z 122 and a major fragment at m/z 69, which allows for the discrimination of BNZP from its regioisomers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely used technique for the quantification of pharmaceutical compounds. While a specific validated method for this compound with comprehensive validation data was not found in the public literature, a general method for piperazine derivatives can be adapted and validated. The following protocol requires derivatization to enhance the UV activity of piperazine.
Experimental Protocol (General for Piperazine Derivatives):
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer.
-
Derivatization Agent: NBD-Cl (4-chloro-7-nitrobenzofuran).
-
Detection Wavelength: 340 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Typical Validation Parameters for Piperazine Analysis by HPLC-UV:
| Parameter | Typical Result | Reference |
| Linearity Range | 30 - 350 ppm | |
| Accuracy (% Recovery) | 104.87 - 108.06% | |
| Precision (%RSD) | < 4.0% | |
| Limit of Detection (LOD) | 30 ppm | |
| Limit of Quantification (LOQ) | 90 ppm |
Comparison with Alternative Reference Standards
The choice of a reference standard often involves considering several factors, including availability, cost, and suitability for the analytical method.
| Reference Standard | Advantages | Disadvantages |
| This compound (BZP) | Commercially available with specified purity. Good chromatographic properties. | May require derivatization for sensitive HPLC-UV detection. |
| 1-Benzylpiperazine (BZP) | Structurally similar, often analyzed concurrently. Certified Reference Material (CRM) available. | Different fragmentation pattern in MS may require separate method optimization. |
| Deuterated 1-Benzylpiperazine (BZP-d₇) | Ideal as an internal standard for mass spectrometry-based methods, correcting for matrix effects and ionization suppression. | Higher cost compared to non-labeled standards. |
| Other Piperazine Derivatives (e.g., mCPP, TFMPP) | Useful for multi-analyte methods and screening purposes. | May have different physicochemical properties affecting chromatographic behavior and detector response. |
Synthesis and Characterization of this compound for Reference Standard Use
The reliability of a reference standard is contingent upon its synthesis, purification, and thorough characterization.
Synthesis Workflow:
Caption: Synthesis and purification workflow for this compound reference standard.
A common synthetic route involves the nucleophilic acyl substitution reaction between piperazine and ethyl benzoate. The resulting crude this compound is then purified, typically through distillation to remove low-boiling impurities followed by recrystallization from a suitable solvent mixture like toluene-sherwood oil to yield a high-purity crystalline solid.
Purity Determination by Quantitative NMR (qNMR):
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of reference standards without the need for a specific reference material of the same compound.
qNMR Workflow:
Caption: Workflow for purity determination of this compound by qNMR.
Potential Mechanism of Action: Interaction with Serotonin (B10506) Receptors
Arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. While the specific signaling cascade for this compound is not extensively detailed in publicly available literature, a generalized pathway for arylpiperazine agonists at the 5-HT1A receptor can be illustrated. These compounds can act as agonists, preferentially activating cAMP signaling over β-arrestin-2 recruitment.
Generalized 5-HT1A Receptor Signaling Pathway:
Caption: Generalized signaling pathway for an arylpiperazine agonist at the 5-HT1A receptor.
Conclusion
This compound demonstrates the necessary physicochemical properties and analytical tractability to serve as a reliable reference standard for the analysis of piperazine derivatives. Its commercial availability, well-defined structure, and amenability to various chromatographic techniques make it a suitable choice for quality control and research applications. While this guide provides a solid foundation for its use, it is imperative that individual laboratories perform their own method validation to ensure suitability for their specific applications and matrices. The use of complementary techniques such as qNMR for purity assessment can further enhance the confidence in this compound as a reference standard.
References
Safety Operating Guide
Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals
The proper disposal of 1-Benzoylpiperazine (BZP), a piperazine (B1678402) derivative used in pharmaceutical development and neuroscience research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] As a corrosive and flammable solid with significant health hazards, BZP waste must be managed as hazardous chemical waste from collection to final disposal.[3]
Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals to mitigate risks to both personnel and the environment.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH-approved respirator.
Hazard Profile of this compound
The following table summarizes the key hazard classifications for this compound, underscoring the need for careful handling and disposal.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Solids | Category 1 | H228: Flammable solid |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Respiratory Sensitization | Sub-category 1B | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
Experimental Protocol: Waste Segregation and Disposal
This protocol provides a step-by-step methodology for the safe preparation and disposal of this compound waste.
Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Classify Waste: this compound waste should be collected as non-halogenated organic waste.
-
Avoid Mixing: Never mix BZP waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides. Keep it separate from aqueous waste streams.
-
Solid vs. Liquid: Collect solid waste (pure compound, contaminated labware) separately from any liquid waste solutions containing BZP.
Step-by-Step Disposal Procedure
-
Select Waste Container: Use a clean, leak-proof, and clearly labeled hazardous waste container made of a compatible material, such as high-density polyethylene. The container must have a secure, tight-fitting lid.
-
Label the Container: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list any solvents present. Include the appropriate GHS hazard pictograms (e.g., Corrosion, Flammable, Health Hazard).
-
Transfer Waste: Carefully transfer the waste BZP into the designated container using spark-proof tools. Minimize the generation of dust during transfer.
-
Dispose of Contaminated Materials: Any items contaminated with BZP, such as gloves, weighing paper, or pipette tips, must be treated as hazardous waste and placed in the same container.
-
Seal and Store: Securely close the waste container. Store it in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, pending collection.
-
Engage Professionals: Arrange for collection by a licensed hazardous waste disposal company. The recommended final disposal method is high-temperature incineration at an approved facility. Do not dispose of this compound down the drain or in regular trash.
Spill Management
In the event of a small spill:
-
Remove all sources of ignition.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or silica (B1680970) gel.
-
Sweep or scoop the contaminated absorbent material into a sealed, airtight container.
-
Label the container as hazardous waste and dispose of it according to the procedures outlined above.
Decontamination of Empty Containers
An "empty" container that previously held this compound must be decontaminated before it can be disposed of as regular trash or recycled. Handle the empty, uncleaned container as you would the product itself. Decontamination typically involves rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), with the rinsate collected as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Benzoylpiperazine
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzoylpiperazine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye irritation, and inhalation of the substance.[1][2] The recommended PPE includes:
-
Respiratory Protection: A NIOSH-approved N95 dust mask or a respirator with a particulate filter conforming to EN 143 is recommended, especially when handling the solid form where dust generation is possible.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure. In cases of potential significant exposure, a chemical-resistant suit may be necessary.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Respiratory | NIOSH-approved N95 dust mask or respirator with particulate filter (EN 143) |
| Eye/Face | Chemical safety goggles or face shield |
| Hand | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended) |
| Body | Laboratory coat or chemical-resistant suit |
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH established for this compound. However, for the parent compound, piperazine (B1678402), occupational exposure limits have been set by various organizations. These can serve as a conservative reference, but it is crucial to handle this compound with the utmost caution, assuming it may have similar or more potent effects.
Table 2: Occupational Exposure Limits for Piperazine (for reference)
| Organization | Limit Type | Value | Notes |
| ACGIH | TLV-TWA | 0.03 ppm | Sensitizer (SEN); Not classifiable as a human carcinogen (A4) |
| NIOSH | REL-TWA | 5 mg/m³ | 10-hour time-weighted average |
| EU-OEL | TWA | 0.1 mg/m³ | Time-weighted average |
| EU-OEL | STEL | 0.3 mg/m³ | Short-term exposure limit |
Disclaimer: These exposure limits are for piperazine and not this compound. In the absence of specific data, a conservative approach should be taken to minimize exposure.
Safe Handling Procedures
Proper handling procedures are critical to minimize the risk of exposure to this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
-
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by covering the surface with absorbent, disposable material.
-
Weighing and Transfer: When weighing the solid, do so in a manner that minimizes dust generation. Use a spatula for transfers and avoid pouring the powder.
-
In Solution: When working with this compound in solution, avoid splashes and aerosol formation. Use a vortex mixer or gentle swirling for mixing instead of vigorous shaking.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly with soap and water.
-
Experimental Protocol: Synthesis of a this compound Derivative (Illustrative Safety Protocol)
This protocol outlines the key safety steps for a representative laboratory procedure involving this compound.
-
Reaction Setup:
-
Step 1.1: Set up the reaction glassware inside a certified chemical fume hood.
-
Step 1.2: Wear all recommended PPE, including nitrile or neoprene gloves, safety goggles, and a lab coat.
-
Step 1.3: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
-
Reagent Addition:
-
Step 2.1: Weigh the required amount of this compound in a tared container within the fume hood. Minimize dust creation.
-
Step 2.2: Dissolve the this compound in an appropriate solvent in the reaction vessel.
-
Step 2.3: Add other reactants to the solution using a syringe or an addition funnel to control the rate of addition and prevent splashing.
-
-
Reaction Monitoring and Work-up:
-
Step 3.1: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Step 3.2: Upon completion, quench the reaction carefully by slowly adding the quenching agent. Be aware of any potential exothermic reactions.
-
Step 3.3: Perform the extraction and washing steps within the fume hood. Ensure proper ventilation during solvent evaporation.
-
-
Product Isolation and Purification:
-
Step 4.1: Isolate the crude product by filtration or other suitable methods.
-
Step 4.2: If purification is by column chromatography, pack and run the column in the fume hood.
-
Step 4.3: Collect the purified product and dry it under vacuum.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in a designated, labeled hazardous waste container.
-
Containerization: Waste containers must be chemically compatible with this compound, properly sealed, and clearly labeled with the contents and associated hazards.
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash. The waste must be disposed of through a licensed hazardous waste disposal company. Incineration in a permitted facility is often the preferred method for organic chemical waste.
Table 3: Disposal Plan Summary
| Step | Procedure |
| Waste Collection | Collect all contaminated materials in a designated hazardous waste container. |
| Labeling | Clearly label the container with "Hazardous Waste" and the chemical name "this compound". |
| Storage | Store the sealed waste container in a designated, secure area away from incompatible materials. |
| Final Disposal | Arrange for pickup and disposal by a licensed environmental waste management company. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
